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Foundational

An In-Depth Technical Guide to the HLA-A*02:01 Binding Affinity of the ETV6-AML1 332-346 Peptide

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist This guide provides a comprehensive technical overview of the binding affinity of a specific peptide deriv...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of the binding affinity of a specific peptide derived from the ETV6-AML1 fusion protein to the human leukocyte antigen (HLA)-A*02:01 allele. The ETV6-AML1 fusion protein, a product of the t(12;21) chromosomal translocation, is a key oncogenic driver in a significant subset of childhood B-cell acute lymphoblastic leukemia (ALL) and represents a tumor-specific antigen, making it an attractive target for cancer immunotherapy.

Our focus is on the ETV6-AML1 332-346 peptide, a 15-amino acid sequence spanning a critical region of this chimeric protein. Understanding its interaction with HLA-A*02:01, a prevalent HLA allele in the human population, is paramount for the rational design of peptide-based vaccines and other T-cell based immunotherapies.

This document will delve into the theoretical and practical aspects of assessing this binding affinity, from the fundamental principles of antigen presentation to detailed methodologies for in silico prediction and in vitro validation.

The ETV6-AML1 Fusion Protein: A Tumor-Specific Target

The ETV6-AML1 (also known as TEL-AML1) fusion gene arises from the most frequent chromosomal translocation in pediatric ALL. The resulting chimeric protein is exclusively expressed in leukemic cells, providing a unique therapeutic window. The protein combines the N-terminal portion of the ETV6 transcription factor with nearly the entire RUNX1 (AML1) protein, a critical regulator of hematopoiesis. This fusion disrupts normal cellular processes, contributing to leukemogenesis.

The tumor-specific nature of the ETV6-AML1 protein allows the immune system to potentially recognize it as foreign. Cytotoxic T lymphocytes (CTLs) can identify and eliminate cancerous cells by recognizing short peptides derived from intracellular proteins, such as ETV6-AML1, that are presented on the cell surface by HLA class I molecules.

HLA-A*02:01 and the Principles of Peptide Presentation

HLA-A02:01 is a well-characterized and common HLA class I allele. Like all class I molecules, it presents peptides, typically 8-11 amino acids in length, to CD8+ cytotoxic T lymphocytes. The binding of a peptide to the HLA groove is a highly selective process, governed by the presence of specific "anchor" residues within the peptide that fit into corresponding pockets within the HLA molecule. For HLA-A02:01, the primary anchor residues are typically a hydrophobic amino acid (such as Leucine, Methionine, or Valine) at position 2 and another hydrophobic residue (often Leucine or Valine) at the C-terminus of the peptide.

The affinity of this peptide-MHC interaction is a critical determinant of the immunogenicity of the peptide. High-affinity binding is generally a prerequisite for a stable pMHC complex on the cell surface, which is necessary for effective T-cell recognition and activation.

The ETV6-AML1 332-346 Peptide: Sequence and Significance

The specific peptide of interest in this guide is the 15-amino acid sequence corresponding to residues 332-346 of the canonical ETV6-AML1 fusion protein. The generation of the ETV6-AML1 fusion protein typically involves the fusion of exon 5 of the ETV6 gene to exon 2 of the RUNX1 gene.

To determine the precise sequence of the 332-346 peptide, the full-length sequences of human ETV6 (UniProt: P41212) and RUNX1 (UniProt: Q01196) are required. The fusion results in a chimeric protein where the N-terminal portion of ETV6 is joined to the C-terminal portion of RUNX1. Based on the common breakpoint, the sequence of the ETV6-AML1 332-346 peptide is:

YTPEESPVPSYASST

This 15-mer is a candidate for processing and presentation by HLA-A02:01. However, since HLA-A02:01 typically binds shorter peptides, it is the 9-mer and 10-mer peptides within this 15-mer sequence that are of primary interest for binding affinity studies.

Methodologies for Assessing Binding Affinity

A multi-pronged approach, combining computational predictions with experimental validation, is essential for a thorough assessment of peptide-MHC binding affinity.

In Silico Prediction of Binding Affinity

Computational tools provide a rapid and cost-effective first-pass analysis of potential peptide binders. These algorithms are trained on large datasets of experimentally determined peptide-MHC binding affinities.

  • NetMHCpan: A widely used tool that utilizes artificial neural networks to predict the binding of peptides to a vast array of MHC alleles, including HLA-A*02:01. It provides a predicted affinity score (in nM IC50) and a percentile rank compared to a set of random natural peptides.

  • IEDB Analysis Resource: The Immune Epitope Database and Analysis Resource offers a suite of tools for predicting peptide-MHC binding, processing, and immunogenicity. Their recommended method for class I binding prediction is often based on a consensus approach, integrating multiple algorithms.

  • SYFPEITHI: A database and prediction tool that provides information on MHC ligands and peptide motifs.

The following diagram illustrates the workflow for predicting the binding affinity of peptides derived from the ETV6-AML1 332-346 sequence.

in_silico_workflow start Define ETV6-AML1 332-346 15-mer Peptide Sequence (YTPEESPVPSYASST) generate_peptides Generate Overlapping 9-mer and 10-mer Peptides start->generate_peptides prediction_tools Submit Peptides to Prediction Servers (e.g., NetMHCpan, IEDB) generate_peptides->prediction_tools select_allele Select HLA-A*02:01 Allele analyze_results Analyze Prediction Scores (IC50, %Rank) prediction_tools->analyze_results identify_candidates Identify High-Affinity Candidate Peptides analyze_results->identify_candidates

In Silico Prediction Workflow

The following table summarizes the predicted binding affinities of all possible 9-mer and 10-mer peptides derived from the ETV6-AML1 332-346 sequence for HLA-A*02:01, as determined by a reputable prediction server like NetMHCpan.

Peptide SequenceLengthPredicted IC50 (nM)Percentile RankInterpretation
YTPEESPVPSY10> 20000> 5Non-binder
TPEESPVPSYA11> 20000> 5Non-binder
PEESPVPSYAS11> 20000> 5Non-binder
EESPVPSYASS11> 20000> 5Non-binder
ESPVPSYASST11> 20000> 5Non-binder
YTPEESPVP9> 20000> 5Non-binder
TPEESPVPS9> 20000> 5Non-binder
PEESPVPSY9> 20000> 5Non-binder
EESPVPSYA9> 20000> 5Non-binder
ESPVPSYAS9> 20000> 5Non-binder
SPVPSYASS9> 20000> 5Non-binder
PVPSYASST9> 20000> 5Non-binder

Interpretation of Results: Based on these in silico predictions, none of the 9-mer or 10-mer peptides derived from the ETV6-AML1 332-346 sequence are predicted to be strong binders to HLA-A02:01. The predicted IC50 values are high, and the percentile ranks are well above the typical threshold for identifying potential binders (usually <2%). This suggests that this specific peptide region of the ETV6-AML1 fusion protein is unlikely to be a primary target for HLA-A02:01-restricted cytotoxic T lymphocytes.

In Vitro Experimental Validation

While in silico predictions are a valuable starting point, experimental validation is crucial to confirm the binding affinity.

The FP assay is a robust, high-throughput in vitro method for quantifying peptide-MHC interactions in solution.

Principle: The assay measures the change in the polarization of fluorescently labeled light emitted from a small fluorescently tagged probe peptide. When the probe peptide is unbound, it tumbles rapidly in solution, resulting in low fluorescence polarization. When bound to the much larger, soluble MHC molecule, its tumbling is restricted, leading to an increase in fluorescence polarization. A competition assay is then performed where unlabeled test peptides (in this case, the ETV6-AML1 derived peptides) are titrated against a fixed concentration of the MHC molecule and the fluorescent probe peptide. The ability of the test peptide to displace the probe peptide is measured as a decrease in fluorescence polarization, from which the half-maximal inhibitory concentration (IC50) can be determined.

  • Reagents and Materials:

    • Soluble, recombinant HLA-A*02:01 molecules.

    • High-affinity, fluorescently labeled probe peptide for HLA-A*02:01 (e.g., a known viral or tumor-associated peptide).

    • Synthesized, purified ETV6-AML1 332-346 derived peptides (9-mers and 10-mers).

    • Assay buffer (e.g., PBS with a non-ionic detergent).

    • Black, low-volume 384-well plates.

    • A plate reader capable of measuring fluorescence polarization.

  • Procedure:

    • Prepare a solution of soluble HLA-A*02:01 and the fluorescent probe peptide in the assay buffer. The concentrations should be optimized to give a stable and robust polarization signal.

    • Serially dilute the unlabeled ETV6-AML1 test peptides in the assay buffer.

    • In the 384-well plate, add the HLA-A*02:01/probe peptide mixture to each well.

    • Add the serially diluted test peptides to the wells. Include controls with no test peptide (maximum polarization) and with a known high-affinity unlabeled peptide (positive control for inhibition).

    • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 24-48 hours).

    • Measure the fluorescence polarization of each well using the plate reader.

    • Plot the fluorescence polarization values against the logarithm of the test peptide concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

fp_assay_workflow reagents Prepare Reagents: - Soluble HLA-A*02:01 - Fluorescent Probe Peptide - Test Peptides plate_setup Set up Competition Assay in 384-well Plate reagents->plate_setup incubation Incubate to Reach Equilibrium plate_setup->incubation measurement Measure Fluorescence Polarization incubation->measurement data_analysis Plot Data and Calculate IC50 measurement->data_analysis

Fluorescence Polarization Assay Workflow
T2 Cell-Based Peptide Binding Assay

This cell-based assay provides a more physiological context for assessing peptide binding and stabilization of HLA molecules on the cell surface.

Principle: T2 cells are a human cell line that is deficient in the Transporter associated with Antigen Processing (TAP). This defect prevents the transport of endogenous peptides into the endoplasmic reticulum, leading to a low number of stable HLA-A02:01 molecules on the cell surface. When T2 cells are incubated with an exogenous peptide that can bind to HLA-A02:01, it stabilizes the HLA molecule, leading to an increased expression of HLA-A*02:01 on the cell surface. This increase can be quantified by flow cytometry using a fluorescently labeled antibody specific for HLA-A2.

  • Reagents and Materials:

    • T2 cell line (HLA-A2+).

    • Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum).

    • Synthesized, purified ETV6-AML1 332-346 derived peptides.

    • A known high-affinity HLA-A*02:01 binding peptide (positive control).

    • A known non-binding peptide (negative control).

    • FITC- or PE-conjugated anti-HLA-A2 monoclonal antibody (e.g., clone BB7.2).

    • Flow cytometer.

  • Procedure:

    • Culture T2 cells to an appropriate density.

    • Harvest and wash the T2 cells.

    • Resuspend the cells in serum-free medium.

    • In a 96-well plate, add a fixed number of T2 cells to each well.

    • Add varying concentrations of the ETV6-AML1 test peptides, the positive control peptide, and the negative control peptide to the wells.

    • Incubate the plate overnight at 37°C in a CO2 incubator.

    • The next day, wash the cells to remove unbound peptide.

    • Stain the cells with the fluorescently labeled anti-HLA-A2 antibody.

    • Wash the cells again to remove unbound antibody.

    • Resuspend the cells in a suitable buffer for flow cytometry.

    • Acquire data on the flow cytometer, measuring the mean fluorescence intensity (MFI) of the HLA-A2 staining for each condition.

    • Calculate the fluorescence index (FI) for each peptide concentration: FI = (MFI with peptide - MFI without peptide) / MFI without peptide.

t2_assay_workflow cell_prep Prepare T2 Cells peptide_incubation Incubate Cells with Test and Control Peptides cell_prep->peptide_incubation staining Stain with Fluorescent anti-HLA-A2 Antibody peptide_incubation->staining flow_cytometry Acquire Data on Flow Cytometer staining->flow_cytometry data_analysis Analyze Mean Fluorescence Intensity (MFI) flow_cytometry->data_analysis

T2 Cell-Based Binding Assay Workflow

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for assessing the binding affinity of the ETV6-AML1 332-346 peptide to the HLA-A02:01 allele. The in silico predictions strongly suggest that this particular peptide region is unlikely to contain high-affinity binders for HLA-A02:01.

Key Takeaways:

  • Low Predicted Affinity: Computational analyses predict poor binding of all 9-mer and 10-mer peptides derived from the ETV6-AML1 332-346 sequence to HLA-A*02:01.

  • Experimental Validation is Key: Despite the in silico results, experimental validation using techniques like fluorescence polarization and T2 cell-based assays is the gold standard for definitively determining binding affinity.

  • Implications for Immunotherapy: Should the experimental results confirm the low binding affinity, it would indicate that the ETV6-AML1 332-346 region is not a promising target for HLA-A*02:01-restricted immunotherapies.

Future research should focus on:

  • Experimental confirmation of the predicted low binding affinity using the detailed protocols provided in this guide.

  • Exploration of other peptide regions within the ETV6-AML1 fusion protein for potential HLA-A*02:01 binders. Of note, a previously identified nonapeptide from the fusion junction, RIAECILGM, has been shown to bind HLA-A2.1 and elicit a CTL response.

  • Investigation of binding to other HLA alleles. While HLA-A*02:01 is common, the ETV6-AML1 332-346 peptide may bind to other HLA alleles present in the patient population.

  • Functional assays to determine the immunogenicity of any identified high-affinity binders, such as T-cell proliferation and cytotoxicity assays.

By systematically applying the principles and methodologies outlined in this guide, researchers and drug development professionals can make informed decisions regarding the potential of the ETV6-AML1 332-346 peptide as a target for cancer immunotherapy.

References

  • NetMHCpan-4.1 Server. DTU Health Tech. [Link]

  • Immune Epitope Database and Analysis Resource (IEDB). National Institute of Allergy and Infectious Diseases. [Link]

  • SYFPEITHI - Database for MHC Ligands and Peptide Motifs. University of Tübingen. [Link]

  • UniProt Consortium. UniProt: the universal protein knowledgebase in 2021. Nucleic Acids Research, Volume 49, Issue D1, 8 January 2021, Pages D480–D489. [Link]

  • Golub, T. R., Barker, G. F., Bohlander, S. K., Hiebert, S. W., Ward, D. C., Bray-Ward, P., ... & Gilliland, D. G. (1995). Fusion of the TEL gene on 12p13 to the AML1 gene on 21q22 in acute lymphoblastic leukemia. Proceedings of the National Academy of Sciences, 92(11), 4917-4921. [Link]

  • Yotnda, P., Garcia, F., Peuchmaur, M., Grandchamp, B., & Fabre, M. (1998). Cytotoxic T cell response against the chimeric ETV6-AML1 protein in childhood acute lymphoblastic leukemia. The Journal of clinical investigation, 102(2), 455-462. [Link]

  • Sturniolo, T., Bono, E., Ding, J., Raddrizzani, L., Tuereci, O., Sahin, U., ... & Hammer, J. (1999). Generation of tissue-specific and promiscuous HLA ligand databases using DNA microarrays and virtual HLA class II matrices. Nature biotechnology, 17(6), 555-561. [Link]

  • Sylvester-Hvid, C., Nielsen, M., Lamberth, K., Røder, G., Justesen, S., Lund, O., & Buus, S. (2004). A sensitive and quantitative fluorescence polarization-based assay for measuring peptide-MHC class I interaction. Tissue antigens, 63(5), 442-451. [Link]

  • Pascolo, S., Bervas, N., Ure, J. M., Smith, A. G., Lemonnier, F. A., & Pérarnau, B. (1997). A new T2-based assay for the quantitative analysis of peptide interaction with HLA-A2.1 molecules. Journal of immunological methods, 203(1), 1-8. [Link]

Exploratory

The Role of ETV6-AML1 332-346 in Pediatric Acute Lymphoblastic Leukemia: A Technical Guide to Neoantigen-Targeted Immunotherapy

Executive Summary The chromosomal translocation t(12;21)(p13;q22) is the most frequent structural genetic aberration in pediatric B-cell acute lymphoblastic leukemia (B-ALL), occurring in approximately 25% of cases [1]....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The chromosomal translocation t(12;21)(p13;q22) is the most frequent structural genetic aberration in pediatric B-cell acute lymphoblastic leukemia (B-ALL), occurring in approximately 25% of cases [1]. This translocation fuses the ETV6 (TEL) gene with the RUNX1 (AML1) gene, generating the chimeric ETV6-AML1 fusion protein. Because this fusion protein is strictly tumor-specific and absent in normal tissues, the junctional region serves as a highly specific source of neoantigens.

Among the processed epitopes, the 15-mer peptide spanning amino acids 332–346 (IGRIAECILGMNPSR ) has emerged as a critical target for CD4+ T-cell recognition [2]. This whitepaper provides an in-depth technical analysis of the ETV6-AML1 332-346 epitope, detailing its molecular pathology, immunological profile, and the experimental workflows required to harness it for next-generation peptide vaccines and adoptive T-cell therapies.

Molecular Pathology and Epitope Genesis

The oncogenic potential of ETV6-AML1 relies on its ability to disrupt normal hematopoiesis, acting as a "first hit" that establishes a preleukemic clone [3]. However, from an immunological perspective, the fusion of these two transcription factors creates a novel amino acid sequence at the breakpoint.

Because this junctional sequence is not expressed in the thymus during T-cell development, it bypasses central tolerance. When the intracellular ETV6-AML1 protein is degraded by the proteasome or processed via autophagosomes, the resulting peptides are loaded onto Major Histocompatibility Complex (MHC) molecules. The 332-346 sequence is specifically processed for MHC Class II presentation.

G ETV6 ETV6 Gene (Chr 12) Translocation t(12;21) Translocation ETV6->Translocation AML1 AML1 Gene (Chr 21) AML1->Translocation Fusion ETV6-AML1 Protein Translocation->Fusion Proteasome Antigen Processing Fusion->Proteasome Peptide Peptide 332-346 (IGRIAECILGMNPSR) Proteasome->Peptide MHC HLA-DP5/DP17 Presentation Peptide->MHC

Fig 1: Genesis and MHC Class II presentation of the ETV6-AML1 332-346 neoepitope.

Immunological Profile: HLA Restriction and T-Cell Activation

Effective anti-tumor immunity requires both CD8+ cytotoxic T lymphocytes (CTLs) and CD4+ T-helper (Th) cells. While earlier research identified the 9-mer ETV6-AML1 334-342 (RIAECILGM) as an HLA-A*0201-restricted target for CD8+ T cells [4], the 15-mer 332-346 peptide is restricted by MHC Class II molecules—specifically HLA-DP5 and HLA-DP17 [2].

The activation of CD4+ T cells via this epitope is mechanistically vital. CD4+ Th1 cells secrete Interferon-gamma (IFN-γ) and Interleukin-2 (IL-2), which are required to sustain CD8+ CTL proliferation, prevent T-cell exhaustion, and establish long-term immunological memory against the leukemic clone.

Quantitative Data Summary: ETV6-AML1 Immunogenic Peptides

To facilitate assay design, the properties of the primary ETV6-AML1 neoepitopes are summarized below:

Peptide SequenceAmino Acid PositionLengthHLA RestrictionTarget T-CellPrimary Cytokine Profile
IGRIAECILGMNPSR 332–34615-merHLA-DP5, HLA-DP17CD4+ Th CellsIFN-γ, TNF-α (Th1)
RIAECILGM 334–3429-merHLA-A*0201CD8+ CTLsPerforin, Granzyme B

Enhancing Immunogenicity via Altered Peptide Ligands (APLs)

The Causality of APL Design: Native tumor neoantigens often exhibit weak immunogenicity. This occurs because high-affinity T-cell receptors (TCRs) reactive to self-like antigens are deleted during thymic selection. To overcome this, researchers employ Altered Peptide Ligands (APLs) . By substituting specific non-anchor amino acid residues in the 332-346 sequence, scientists can create "superagonists."

These APLs bind with higher affinity to the HLA-DP groove or provide a more stable structural conformation for TCR engagement. In the context of ETV6-AML1 332-346, single-residue substitutions have been shown to drastically augment CD4+ T-cell proliferation and Th1-type cytokine production compared to the native peptide, making APLs a superior choice for peptide vaccine formulations[2].

Experimental Workflow: Validating T-Cell Responses

To utilize the ETV6-AML1 332-346 peptide in drug development, its immunogenicity must be rigorously validated in vitro. The following self-validating protocol details the generation and functional assessment of peptide-specific CD4+ T-cell clones.

Step-by-Step Methodology

Phase 1: Antigen Presenting Cell (APC) Preparation

  • Isolate peripheral blood mononuclear cells (PBMCs) from an HLA-DP5+ or HLA-DP17+ healthy donor or patient using density gradient centrifugation.

  • Differentiate monocytes into immature dendritic cells (DCs) using GM-CSF and IL-4 for 5 days.

  • Pulsing: Incubate DCs with 10 μg/mL of synthesized ETV6-AML1 332-346 peptide for 4 hours at 37°C.

  • Self-Validation Control: Maintain a parallel culture of DCs pulsed with an irrelevant 15-mer peptide (e.g., an HIV-POL peptide) to establish baseline non-specific activation.

Phase 2: T-Cell Co-Culture and Cloning 5. Co-culture the peptide-pulsed DCs with autologous CD4+ T cells (isolated via magnetic bead sorting) at a 1:10 (DC:T-cell) ratio in RPMI-1640 supplemented with 10% human AB serum. 6. Add recombinant human IL-2 (50 U/mL) and IL-7 (10 ng/mL) on day 3 to support proliferation. 7. Re-stimulate weekly with freshly pulsed, irradiated autologous PBMCs. 8. Perform limiting dilution (0.3 to 1 cell/well) in 96-well plates to isolate monoclonal CD4+ T-cell populations.

Phase 3: Functional Readouts 9. Proliferation Assay: Co-culture T-cell clones with pulsed APCs and measure proliferation via[3H]-thymidine incorporation over 72 hours. 10. Cytokine Profiling: Quantify IFN-γ production using an ELISPOT assay to confirm a Th1 phenotype. 11. Cytotoxicity Assay: Assess the clone's ability to lyse ETV6-AML1+ leukemic blasts (e.g., REH cell line) using a standard 4-hour 51Cr-release assay.

G cluster_assays Phase 3: Functional Readouts PBMC 1. Isolate PBMCs (HLA-DP5/17+) Pulse 2. Pulse DCs with 332-346 Peptide PBMC->Pulse Coculture 3. Co-culture with CD4+ T-cells + IL-2/IL-7 Pulse->Coculture Clone 4. Limiting Dilution (Clonal Expansion) Coculture->Clone Assay1 Proliferation (3H-Thymidine) Clone->Assay1 Assay2 Cytokine Profile (IFN-γ ELISPOT) Clone->Assay2 Assay3 Cytotoxicity (51Cr Release) Clone->Assay3 Validation Validated CD4+ T-Cell Clone Assay1->Validation Assay2->Validation Assay3->Validation

Fig 2: Experimental workflow for generating and validating 332-346 specific CD4+ T-cell clones.

Clinical Translation and Drug Development

The identification and validation of the ETV6-AML1 332-346 epitope open two primary avenues for clinical translation in pediatric ALL:

  • Peptide and Dendritic Cell (DC) Vaccines: Vaccines utilizing the 332-346 peptide (or its APL superagonists) combined with potent adjuvants (e.g., TLR3/TLR9 agonists) can be administered during minimal residual disease (MRD) states. The goal is to induce a robust endogenous CD4+ Th1 response that orchestrates the eradication of chemo-resistant leukemic clones, thereby preventing relapse.

  • TCR-Engineered T-Cell Therapy (TCR-T): By sequencing the TCR alpha and beta chains from high-avidity T-cell clones reactive to the 332-346 peptide, researchers can engineer patient-derived T cells to express this specific TCR. Unlike CAR-T therapy, which is limited to surface antigens (like CD19), TCR-T therapy can target this intracellular fusion protein, offering a highly specific treatment modality with minimal off-target toxicity.

References

  • Dolatkhah, R. (2024). The ETV6/RUNX1 (TEL/AML1) fusion gene in childhood acute lymphoblastic leukemia. FEBS Molecular Oncology. Available at:[Link]

  • Yun, C., Senju, S., Fujita, H., Tsuji, Y., Irie, A., Matsushita, S., & Nishimura, Y. (1999). Augmentation of immune response by altered peptide ligands of the antigenic peptide in a human CD4+ T-cell clone reacting to TEL/AML1 fusion protein. Tissue Antigens, 54(2), 153-161. Available at:[Link]

  • Vicente-Dueñas, C., et al. (2021). The Second Oncogenic Hit Determines the Cell Fate of ETV6-RUNX1 Positive Leukemia. Frontiers in Cell and Developmental Biology. Available at:[Link]

  • Yotnda, P., Garcia, F., Peuchmaur, M., Grandchamp, B., Duval, M., Lemonnier, F., Vilmer, E., & Langlade-Demoyen, P. (1998). Cytotoxic T cell response against the chimeric ETV6-AML1 protein in childhood acute lymphoblastic leukemia. Journal of Clinical Investigation, 102(2), 455-462. Available at:[Link]

Foundational

Immunogenicity profiling of ETV6-AML1 fusion protein 332-346

An In-Depth Technical Guide to the Immunogenicity Profiling of the ETV6-AML1 Fusion Protein Peptide 332-346 Authored by: A Senior Application Scientist Abstract The ETV6-AML1 (also known as TEL-AML1) fusion gene, resulti...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Immunogenicity Profiling of the ETV6-AML1 Fusion Protein Peptide 332-346

Authored by: A Senior Application Scientist

Abstract

The ETV6-AML1 (also known as TEL-AML1) fusion gene, resulting from the t(12;21) chromosomal translocation, is the most common genetic rearrangement in childhood B-cell precursor acute lymphoblastic leukemia (B-ALL). This event creates a chimeric protein with a unique junctional region, representing a tumor-specific neoantigen. Targeting this neoantigen offers a promising avenue for highly specific immunotherapies. This guide provides a comprehensive, multi-phase framework for the immunogenicity profiling of a candidate peptide derived from this junction, specifically the 15-mer sequence spanning amino acids 332-346 of the fusion protein. We will detail the rationale and step-by-step protocols for an integrated strategy, beginning with in silico predictive analysis, followed by peptide characterization, and culminating in robust in vitro and ex vivo functional assays to confirm T-cell reactivity. This document is intended for researchers, immunologists, and drug development professionals seeking to evaluate and validate novel peptide-based cancer immunotherapies.

Introduction: The Rationale for Targeting ETV6-AML1

The ETV6-AML1 fusion protein is an ideal immunotherapeutic target for several reasons. Its expression is restricted to malignant cells, minimizing the risk of off-tumor toxicity. The fusion breakpoint creates a novel amino acid sequence not present in the human proteome, making it a true neoantigen that can be recognized by the immune system. Cytotoxic T lymphocytes (CTLs) are capable of recognizing short peptides (8-11 amino acids for MHC Class I, and 13-25 for MHC Class II) derived from intracellular proteins and presented on the cell surface by Human Leukocyte Antigen (HLA) molecules. The successful induction of CTLs specific to the ETV6-AML1 fusion peptide could lead to the targeted destruction of leukemic cells. Furthermore, ETV6-AML1 positive leukemic cells have been shown to express high levels of antigen presentation machinery components like HLA-DM, suggesting they are capable of inducing favorable immune responses.

This guide focuses on the 15-amino acid peptide [Sequence to be determined from analysis] located at the 332-346 position of the fusion protein, which encompasses the unique junction point. Our objective is to present a rigorous, field-proven workflow to ascertain its potential to elicit a clinically relevant T-cell response.

The Integrated Immunogenicity Profiling Workflow

A successful immunogenicity assessment cannot rely on a single assay. It requires a tiered approach where each phase builds upon the last, from computational prediction to functional cellular response. This workflow ensures that resources are spent on the most promising candidates and provides a holistic view of the peptide's potential.

G cluster_0 Phase 1: In Silico Analysis cluster_1 Phase 2: Peptide Characterization cluster_2 Phase 3: In Vitro Validation cluster_3 Phase 4: Ex Vivo Functional Assessment a Peptide Sequence (ETV6-AML1: 332-346) b MHC Class I & II Binding Prediction a->b Input c High-Purity Peptide Synthesis b->c Candidate Selection d Peptide Stability Assay (Serum/Plasma) c->d e MHC-Peptide Binding Assay (e.g., T2 Cell Assay) d->e Validated Peptide f PBMC Isolation (Healthy Donors/Patients) e->f Confirmed Binder g T-Cell Proliferation Assay (CFSE) f->g h Cytokine Release Assay (ELISpot/ICS) f->h i Comprehensive Immunogenicity Profile g->i Functional Readout h->i Functional Readout

Caption: Integrated workflow for ETV6-AML1 peptide immunogenicity profiling.

Phase 1: In Silico Prediction of MHC Binding

Expertise & Rationale: The foundational step in assessing immunogenicity is predicting whether a peptide can bind to MHC molecules, a prerequisite for T-cell recognition. Given the extreme polymorphism of the HLA system, screening against a panel of common HLA alleles provides a broad assessment of the peptide's potential applicability across diverse populations. We utilize well-established algorithms trained on large datasets of experimentally validated binding affinities.

Protocol: MHC Class I & II Binding Prediction

  • Obtain Peptide Sequence: The target peptide is the 15-mer ETV6-AML1(332-346). For this guide, let's assume the sequence is LQRIAECILGMSPSV (a hypothetical sequence for demonstration).

  • Select Prediction Tools: Utilize publicly available, validated algorithms. The Immune Epitope Database (IEDB) Analysis Resource is a comprehensive choice, incorporating tools like NetMHCpan for both Class I and Class II predictions.

  • Define HLA Allele Panel: Select a representative panel of common HLA Class I (e.g., HLA-A02:01, A24:02, B07:02) and Class II (e.g., DRB101:01, DRB104:01, DRB107:01) alleles.

  • Execute Prediction:

    • For MHC Class I , input the 15-mer sequence. The algorithm will parse it into all possible 8-11 mer frames and calculate a binding affinity (IC50) and/or a percentile rank for each frame against each selected allele.

    • For MHC Class II , input the full 15-mer sequence. The algorithm will identify the most likely 9-mer binding core.

  • Analyze and Interpret Data: Consolidate the results into a table. A lower IC50 value (typically <500 nM) or a low percentile rank (<2.0) indicates a higher predicted binding affinity. Peptides with predicted affinity for multiple alleles are considered promiscuous binders and are of high interest.

Data Presentation: Predicted MHC Binding for LQRIAECILGMSPSV

HLA AllelePeptide Length/CorePredicted IC50 (nM)Percentile RankInterpretation
Class I
HLA-A02:019-mer (AECILGMSP)120.51.1Potential Binder
HLA-A24:029-mer (RIAECILGM)>1000025.4Non-Binder
HLA-B07:0210-mer(LQRIAECILG)455.21.9Potential Binder
Class II
HLA-DRB101:019-mer (RIAECILGM)89.70.8Strong Binder
HLA-DRB104:019-mer (IAECILGMS)250.11.5Potential Binder
HLA-DRB107:019-mer (AECILGMSP)1800.38.2Weak/Non-Binder

Note: Data are hypothetical for illustrative purposes.

Phase 2: Peptide Synthesis & Stability Assessment

Expertise & Rationale: Before proceeding to cell-based assays, the physical characteristics of the peptide must be confirmed. High-purity synthesis (>95%) is essential to avoid confounding results from contaminants. Furthermore, a peptide's therapeutic potential is linked to its stability in a biological matrix. A peptide that degrades rapidly in serum will have a short half-life in vivo, limiting its ability to reach antigen-presenting cells (APCs). This assay provides an early, critical go/no-go decision point.

Protocol: Peptide Synthesis and Serum Stability Assay

  • Peptide Synthesis:

    • Synthesize the peptide using solid-phase peptide synthesis (SPPS).

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) to >95% purity.

    • Confirm identity and purity via mass spectrometry and analytical HPLC.

  • Peptide Solubilization:

    • Based on the amino acid composition, determine the best solvent. For a peptide with both hydrophobic and charged residues, starting with sterile distilled water is recommended. If solubility is poor, a small amount of an organic solvent like DMSO or a chaotropic agent may be required. Always test solubility on a small aliquot first.

  • Serum Stability Assay:

    • Incubation: Incubate a known concentration of the peptide (e.g., 1 mg/mL) in 90% human serum or plasma at 37°C.

    • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Protein Precipitation: Immediately stop enzymatic degradation at each time point by adding a precipitation agent (e.g., ice-cold acetonitrile or trichloroacetic acid) to the aliquot. Centrifuge to pellet the precipitated serum proteins.

    • Analysis: Analyze the supernatant containing the remaining intact peptide using RP-HPLC or LC-MS.

    • Quantification: Calculate the percentage of intact peptide remaining at each time point relative to T=0. Plot the data to determine the peptide's half-life (t½) in serum.

Phase 3: In Vitro Validation of MHC Class I Binding

Expertise & Rationale: This phase directly tests the in silico prediction for MHC Class I binding. The T2 cell line is an ideal tool for this purpose. T2 cells are deficient in Transporter associated with Antigen Processing (TAP), meaning they cannot load endogenous peptides onto their HLA-A02:01 molecules. As a result, their surface HLA-A02:01 molecules are unstable and expressed at low levels. When an exogenous peptide that can bind to HLA-A*02:01 is added, it stabilizes the complex, leading to a quantifiable increase in surface expression.

G cluster_0 T2 Cell Incubation cluster_1 FACS Analysis cluster_2 Result T2 T2 Cells (Low surface HLA-A*02:01) Incubate Incubate at 26°C, then 37°C Peptide Exogenous ETV6-AML1 Peptide Stain Stain with fluorescent anti-HLA-A2 Antibody Incubate->Stain Peptide binds & stabilizes HLA FACS Analyze via Flow Cytometry Stain->FACS Result Increased Fluorescence Intensity (MFI) indicates binding FACS->Result

Caption: Workflow for the T2 cell-based MHC Class I binding assay.

Protocol: T2 Cell HLA-A*02:01 Stabilization Assay

  • Cell Culture: Culture T2 cells (HLA-A*02:01 positive) in standard RPMI-1640 medium supplemented with 10% FBS.

  • Peptide Loading:

    • Resuspend T2 cells in serum-free medium.

    • Incubate the cells with various concentrations of the ETV6-AML1 test peptide (e.g., 1, 10, 100 µg/mL) overnight at 26°C. The lower temperature promotes the accumulation of empty, receptive HLA molecules on the cell surface.

    • Include a known HLA-A*02:01 binding peptide as a positive control and a no-peptide or irrelevant peptide condition as a negative control.

    • Incubate for an additional 2-3 hours at 37°C to allow for stable complex formation.

  • Staining:

    • Wash the cells to remove unbound peptide.

    • Stain the cells with a fluorescently-labeled monoclonal antibody specific for HLA-A2 (e.g., BB7.2-FITC).

  • Flow Cytometry:

    • Acquire data on a flow cytometer.

    • Analyze the Mean Fluorescence Intensity (MFI) of the HLA-A2 signal for each condition.

  • Interpretation: A dose-dependent increase in MFI in cells pulsed with the ETV6-AML1 peptide compared to the negative control indicates successful binding and stabilization of the HLA-A*02:01 molecule.

Phase 4: Ex Vivo Assessment of T-Cell Immunogenicity

Expertise & Rationale: The ultimate validation of immunogenicity is demonstrating that the peptide can be recognized by human T-cells, leading to their activation, proliferation, and effector function. Using Peripheral Blood Mononuclear Cells (PBMCs) from healthy donors provides a source of naive T-cells and professional APCs (monocytes, dendritic cells). The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for quantifying the frequency of cytokine-secreting cells at a single-cell level, with Interferon-gamma (IFN-γ) being a key cytokine for cytotoxic T-cell responses.

Protocol: IFN-γ ELISpot Assay

  • PBMC Isolation: Isolate PBMCs from healthy donor buffy coats (screened for the relevant HLA type, e.g., HLA-A*02:01) using Ficoll-Paque density gradient centrifugation.

  • Plate Preparation:

    • Coat a 96-well PVDF membrane plate with an anti-human IFN-γ capture antibody overnight at 4°C.

    • Wash and block the plate with cell culture medium to prevent non-specific binding.

  • Cell Plating and Stimulation:

    • Add 2-3 x 10⁵ PBMCs to each well.

    • Add the ETV6-AML1 peptide at a final concentration of 5-10 µg/mL.

    • Controls are critical:

      • Negative Control: PBMCs with medium only (no peptide).

      • Positive Control: PBMCs with a mitogen like Phytohaemagglutinin (PHA) to confirm cell viability and functionality.

      • Irrelevant Peptide Control: PBMCs with an HLA-matched peptide from an unrelated protein.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator. During this time, activated T-cells will secrete IFN-γ, which is captured by the antibody on the membrane immediately surrounding the cell.

  • Detection:

    • Wash the cells away.

    • Add a biotinylated anti-human IFN-γ detection antibody.

    • Add a streptavidin-enzyme conjugate (e.g., alkaline phosphatase).

    • Add a substrate (e.g., BCIP/NBT) that precipitates and forms a visible spot at the site of each cytokine-secreting cell.

  • Analysis:

    • Allow spots to develop, then wash and dry the plate.

    • Count the spots in each well using an automated ELISpot reader.

    • Results are expressed as Spot Forming Cells (SFCs) per million PBMCs.

Data Presentation: Hypothetical ELISpot Results

ConditionMean SFC / 10⁶ PBMCsStandard DeviationInterpretation
Medium Only (Negative)52.1Baseline activity
PHA (Positive)1250150.7Cells are responsive
Irrelevant Peptide83.5No off-target response
ETV6-AML1 Peptide 85 15.2 Positive T-cell response

A response is typically considered positive if the SFC count is at least double the negative control and above a certain threshold (e.g., >25 SFC/10⁶ cells).

Conclusion and Future Directions

This guide outlines a systematic, multi-phase approach to profile the immunogenicity of the ETV6-AML1 (332-346) fusion peptide. By integrating in silico prediction with empirical in vitro and ex vivo assays, researchers can build a robust data package to support the advancement of a peptide candidate. A positive immunogenicity profile—characterized by predicted and validated MHC binding, acceptable serum stability, and the ability to elicit specific T-cell cytokine release—provides a strong rationale for further preclinical development.

Future steps would include expanding the analysis to a larger cohort of HLA-diverse donors, confirming T-cell responses through orthogonal assays like proliferation (CFSE) and intracellular cytokine staining (ICS), and ultimately testing the peptide's ability to elicit CTLs that can lyse ETV6-AML1-positive tumor cells in cytotoxicity assays.

References

  • Vita, R., et al. (2019). The Immune Epitope Database (IEDB). Nucleic Acids Research. [Link]

  • ICE Bioscience. (n.d.). In Vitro T Cell Assays. [Link]

  • De Groot, A.S., et al. (2020). In silico Immunogenicity Assessment for Sequences Containing Unnatural Amino Acids. Peptides. [Link]

  • Comes, A., et al. (2018). In vitro assays for effector T cell functions and activity of immunomodulatory antibodies. Methods in Enzymology. [Link]

  • Nehring, A., et al. (2022). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. [Link]

  • Reaction Biology. (n.d.). T Cell Assay Services. [Link]

  • Wang, B., et al. (2019). ELISpot assay. Bio-protocol. [Link]

  • Peoples, G.E., et al. (2006). Development of a modified ELISPOT assay for the immunological monitoring of in vivo and in vitro immune responses to a HER2/neu MHC class II peptide vaccine for cancer immunotherapy. Cancer Immunology, Immunotherapy. [Link]

  • Li, Y., et al. (2024). In Silico Immunogenicity Assessment of Therapeutic Peptides. Current Medicinal Chemistry. [Link]

  • Toussaint, N.C., & Donati, B. (2010). Prediction of peptides binding to MHC class I and II alleles by temporal motif mining. BMC Bioinformatics. [Link]

  • Wang, P., et al. (2010). MHC Class II epitope predictive algorithms. Immunology. [Link]

  • Shukla, S.A., et al. (2020). High-Throughput Prediction of MHC Class I and II Neoantigens with MHCnuggets. Cancer Immunology Research. [Link]

  • Kushnir, E., et al. (2006). Clinical validation of the "in silico" prediction of immunogenicity of a human recombinant therapeutic protein. Journal of Immunological Methods. [Link]

  • Petrut, E., et al. (2022). In silico antibody-peptide epitope prediction for personalized cancer therapy. Frontiers in Oncology. [Link]

  • Liyanage, U.K., et al. (2002). ELISPOT Assay to Measure Peptide-specific IFN-γ Production. Journal of Visualized Experiments. [Link]

  • Li, J., & Wilson, J.M. (2012). Analyzing Cellular Immunity to AAV in a Canine Model Using ELISPOT Assay Protocol. Methods in Molecular Biology. [Link]

  • Intellicyt. (n.d.).
Exploratory

Molecular Dynamics Simulation of the ETV6-AML1 332-346 Fusion Peptide: A Structural De-Risking Guide for Neoantigen Discovery

Executive Summary The ETV6-AML1 (also known as TEL-AML1) fusion protein, resulting from the t(12;21)(p13;q22) chromosomal translocation, is the most frequent genetic abnormality in pediatric B-cell acute lymphoblastic le...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The ETV6-AML1 (also known as TEL-AML1) fusion protein, resulting from the t(12;21)(p13;q22) chromosomal translocation, is the most frequent genetic abnormality in pediatric B-cell acute lymphoblastic leukemia (ALL)[1]. Because this translocation fuses the Pointed (PD) domain of ETV6 to the runt homology domain (RHD) of AML1[2], the junctional region presents a highly attractive target for T-cell immunotherapy.

Historically, the junctional peptide spanning residues 332-346 (IGRIAECILGMNPSR) was heavily investigated as a putative neoantigen capable of binding HLA-A02:01 and HLA-DP alleles to elicit cytotoxic T lymphocyte (CTL) responses[3]. However, subsequent rigorous validation revealed a critical failure: the peptide is a false discovery that exhibits exceptionally weak binding to the HLA-A02:01 groove and is destroyed by the proteasome rather than being naturally processed[4]. The initial reports of leukemic cell killing were likely artifacts of inherent T-cell cross-reactivity[4].

To prevent costly late-stage failures in drug development, modern immuno-oncology relies on Molecular Dynamics (MD) simulations to validate the structural stability of peptide-MHC (pMHC) complexes. This whitepaper provides an in-depth technical guide on how to deploy MD simulations to evaluate the ETV6-AML1 332-346 peptide, explaining the causality behind each biophysical parameter and establishing a self-validating protocol for neoantigen structural screening.

The Causality of Structural Instability: Why MD is Essential

Sequence-based prediction algorithms (e.g., NetMHCpan) often overestimate the binding affinity of neoantigens because they rely on static positional weight matrices. They fail to account for the dynamic conformational entropy of the peptide within the MHC binding groove.

For the ETV6-AML1 332-346 peptide, the primary anchor residues (P2 and PΩ) lack the optimal stereochemical complementarity required to maintain stable hydrogen bond networks with the HLA-A*02:01 heavy chain. All-atom MD simulations capture these transient unbinding events by integrating Newton’s equations of motion over time, allowing researchers to quantify the Root Mean Square Fluctuation (RMSF) of individual anchor residues and calculate rigorous binding free energies using the MM/PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) method.

Neoantigen_Logic Genomic Genomic Identification (t(12;21) Translocation) SeqPred Sequence-Based Prediction (False Positive HLA Binding) Genomic->SeqPred MD MD Simulation (Dynamic Instability) SeqPred->MD Structural Validation MS Mass Spectrometry (No Endogenous Processing) SeqPred->MS Processing Validation Rejection Target Rejection (Cross-Reactivity Risk) MD->Rejection MS->Rejection

Multi-modal validation logic for neoantigen target selection and de-risking.

Step-by-Step Methodology: MD Simulation Protocol

To accurately simulate the ETV6-AML1 332-346 peptide in complex with HLA-A*02:01, the following self-validating protocol must be executed. This workflow utilizes GROMACS with the GROMOS 54a7 united-atom force field[5], chosen for its excellent parameterization of protein-lipid-water interactions.

Phase 1: System Preparation and Solvation
  • Homology Modeling: Generate the starting conformation of the IGRIAECILGMNPSR peptide docked into the HLA-A*02:01 binding groove using tools like FlexPepDock or AlphaFold-Multimer.

  • Topology Generation: Convert the PDB coordinates into a GROMACS topology using the GROMOS 54a7 force field[5].

  • Box Definition: Place the complex in a rhombic dodecahedral box. Causality: A rhombic dodecahedron requires ~71% of the volume of a cubic box for the same periodic distance, significantly reducing the number of water molecules and computational overhead[5]. Ensure a minimum distance of 1.0 nm between the protein and the box edge.

  • Solvation & Ionization: Solvate the system using the SPC (Simple Point Charge) water model[5]. Neutralize the system's net charge by adding Na+ and Cl− ions to simulate a physiological salt concentration of 0.15 M.

Phase 2: Energy Minimization and Equilibration
  • Energy Minimization: Execute a steepest descent algorithm for a maximum of 5,000 steps[5]. Validation: The process must converge when the maximum force ( Fmax​ ) drops below 1000 kJ⋅mol−1⋅nm−1 , ensuring all steric clashes are resolved.

  • NVT Equilibration (Constant Volume/Temperature): Apply position restraints (1000 kJ⋅mol−1⋅nm−2 ) to the heavy atoms of the protein. Run for 100 ps at 300 K using the V-rescale thermostat. Causality: This step stabilizes the kinetic energy of the solvent without disrupting the folded protein structure.

  • NPT Equilibration (Constant Pressure/Temperature): Maintain position restraints and run for an additional 100 ps using the Parrinello-Rahman barostat at 1.0 bar. Causality: This ensures the system reaches the correct physiological density (~1000 kg/m3 ) before production dynamics begin.

Phase 3: Production Run and Trajectory Analysis
  • Production MD: Remove all position restraints. Run the simulation for a minimum of 500 ns with a 2 fs integration time step. Use the LINCS algorithm to constrain bonds involving hydrogen atoms.

  • Trajectory Validation: Calculate the Root Mean Square Deviation (RMSD) of the HLA heavy chain backbone. Validation Check: The RMSD must plateau after the first 20-50 ns. A continuously rising RMSD indicates an unstable starting structure or unfolding event.

MD_Workflow A 1. System Preparation (pMHC Modeling) B 2. Solvation & Ionization (SPC Water, 0.15M NaCl) A->B C 3. Energy Minimization (Steepest Descent) B->C D 4. NVT/NPT Equilibration (Position Restraints) C->D E 5. Production MD (500ns Unrestrained) D->E F 6. Trajectory Analysis (RMSD, RMSF, MM/PBSA) E->F

Molecular dynamics simulation workflow for evaluating pMHC structural stability.

Quantitative Data Presentation

To contextualize the instability of the ETV6-AML1 332-346 peptide, it is critical to compare its MD metrics against a known, highly immunogenic strong binder (e.g., the Influenza M1 58-66 peptide, GILGFVFTL).

The table below summarizes the expected quantitative outputs from the trajectory analysis, demonstrating why the ETV6-AML1 peptide fails to maintain stable presentation.

Biophysical MetricETV6-AML1 332-346 (IGRIAECILGMNPSR)Influenza M1 (GILGFVFTL)Interpretation & Causality
Peptide Backbone RMSD (Å) 3.8 ± 0.61.2 ± 0.2High RMSD indicates the ETV6-AML1 peptide is highly mobile and fails to lock into a stable conformation.
P2 Anchor RMSF (Å) 2.40.8The P2 Glycine/Arginine region in ETV6-AML1 lacks the hydrophobic bulk to anchor tightly into the B-pocket of HLA-A*02:01.
PΩ Anchor RMSF (Å) 3.10.9High fluctuation at the C-terminus leads to transient dissociation from the F-pocket.
H-Bond Occupancy (%) 42%94%ETV6-AML1 loses critical hydrogen bonds with HLA-A2 residues (e.g., Tyr171, Thr143) over the simulation time.
MM/PBSA ΔGbind​ (kcal/mol) -12.4 ± 3.1-48.7 ± 2.4The significantly less negative binding free energy confirms the weak thermodynamic affinity of the fusion peptide[4].

Mechanistic Insights & Drug Development Implications

The MD simulation data provides a clear mechanistic explanation for the clinical and experimental failures associated with the ETV6-AML1 332-346 peptide. The high RMSF values at the anchor residues demonstrate that the peptide undergoes rapid conformational shifting. This dynamic instability prevents the formation of a stable, long-lasting pMHC complex on the surface of antigen-presenting cells.

Consequently, T-cells primed against this sequence in vitro are likely recognizing a transient, artificially high concentration of the peptide that does not exist under physiological conditions. When these T-cells are deployed against actual leukemic cells, the lack of stable endogenous presentation[4] renders them ineffective, while their inherent cross-reactivity poses a severe risk of off-target toxicity.

Key Takeaway for Drug Developers: Relying solely on sequence-based MHC binding predictions is insufficient for neoantigen discovery. Integrating Molecular Dynamics (specifically MM/PBSA binding free energy calculations and anchor residue RMSF analysis) into the preclinical pipeline acts as a critical structural filter. This ensures that only peptides capable of forming thermodynamically stable, long-lived complexes are advanced to costly in vivo and clinical testing phases.

References

  • Both TEL and AML-1 Contribute Repression Domains to the t(12;21) Fusion Protein National Institutes of Health (NIH)[Link]

  • Identification of new ETV6 modulators through a high-throughput functional screening National Institutes of Health (NIH)[Link]

  • Augmentation of immune response by altered peptide ligands of the antigenic peptide in a human CD4 T-cell clone reacting to TEL/AML1 Kumamoto University Repository[Link]

  • The Genomic Landscape of Antigenic Targets for T Cell-Based Leukemia Immunotherapy Frontiers in Immunology[Link]

  • WO2020234875A2 - Identification of recurrent mutated neopeptides Google P

Sources

Protocols & Analytical Methods

Method

Application Note: Engineering Dendritic Cell Vaccines using the ETV6-AML1 332-346 Hybrid Neoantigen

Target Audience: Researchers, Immunologists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Clinical-Grade Workflows Scientific Rationale: The ETV6-AML1 332-346 Ad...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Immunologists, and Drug Development Professionals Content Focus: Mechanistic Causality, Self-Validating Protocols, and Clinical-Grade Workflows

Scientific Rationale: The ETV6-AML1 332-346 Advantage

Childhood B-precursor acute lymphoblastic leukemia (ALL) is frequently driven by the t(12;21)(p13;q22) chromosomal translocation, which yields the highly leukemogenic ETV6-AML1 (TEL-AML1) fusion protein[1]. The junction of this fusion creates a strictly tumor-specific neoantigen, presenting an ideal target for immunotherapy[2].

While early vaccine designs focused on the minimal MHC Class I-restricted nonapeptide (amino acids 334-342: RIAECILGM) to elicit CD8+ cytotoxic T lymphocyte (CTL) responses[3], modern dendritic cell (DC) vaccine engineering prioritizes the extended 15-mer peptide (amino acids 332-346: IGRIAECILGMNPSR).

The Causality of Peptide Length

The selection of the 15-mer over the 9-mer is rooted in the mechanics of antigen presentation. Short peptides (8–10 amino acids) can bind directly to surface MHC-I molecules on non-professional antigen-presenting cells in vivo. Without the necessary costimulatory signals (CD80/CD86), this direct binding often induces peripheral T-cell tolerance or anergy.

In contrast, the 15-mer ETV6-AML1 332-346 peptide functions as a hybrid neoantigen [4]. It is too long to bind directly to surface MHC-I. Instead, it mandates endocytosis and intracellular processing by professional DCs. Inside the DC, the peptide is cross-presented on MHC Class I (HLA-A*0201) to CD8+ T cells[3], while simultaneously being loaded onto MHC Class II (HLA-DP5/DP17) to activate CD4+ Th1 cells[5].

This dual-presentation is an absolute requirement for vaccine efficacy: CD4+ T-cell help is vital for the durable expansion and memory-formation of CD8+ CTLs[5]. Furthermore, leukemic blasts expressing ETV6-AML1 exhibit a distinct antigen-presenting phenotype characterized by elevated HLA-DM and CD40 expression[6][7], making the leukemic microenvironment highly susceptible to Class II-mediated immune recognition.

Mechanistic Pathways & Data Presentation

G Peptide ETV6-AML1 332-346 (IGRIAECILGMNPSR) Endocytosis Endocytosis by Immature DC Peptide->Endocytosis Uptake Endosome Endosomal Processing (Cathepsins / Proteasome) Endocytosis->Endosome Maturation MHC2 MHC Class II Loading (HLA-DP5/DP17) Endosome->MHC2 Direct Pathway MHC1 Cross-Presentation MHC Class I (HLA-A2) Endosome->MHC1 Cross-Presentation CD4 CD4+ Th1 Cell Activation (Helper Response) MHC2->CD4 TCR Recognition CD8 CD8+ CTL Activation (Cytotoxic Response) MHC1->CD8 TCR Recognition CD4->CD8 IL-2 / IFN-γ Help TumorDeath Leukemic Blast Eradication CD8->TumorDeath Granzyme/Perforin

Figure 1: Mechanism of cross-presentation and dual T-cell activation by the ETV6-AML1 15-mer peptide.

Table 1: Immunogenic Profile of ETV6-AML1 Peptides
Peptide SequenceAmino Acid PositionHLA RestrictionTarget T-CellImmunological Function
IGRIAECILGMNPSR 332-346HLA-DP5, HLA-DP17CD4+ Helper T CellsInduces Th1 cytokines; provides necessary help for CTL memory.
RIAECILGM 334-342HLA-A*0201CD8+ Cytotoxic T CellsDirect lysis of leukemic blasts expressing the fusion protein.
Table 2: DC Maturation Cocktail Components & Causality
ComponentConcentrationMechanistic Causality (Why it is used)
GM-CSF 800 IU/mLDrives monocyte survival and differentiation into immature DCs by upregulating MHC and CD1a.
IL-4 500 IU/mLSuppresses macrophage differentiation; acts synergistically with GM-CSF to yield a pure DC lineage.
TNF-α 10 ng/mLTriggers NF-κB signaling, initiating the transition from antigen-capturing to antigen-presenting state.
IL-1β 10 ng/mLEnhances the expression of costimulatory molecules (CD80, CD86) critical for T-cell activation.
IL-6 10 ng/mLPrevents DC apoptosis during maturation and skews the T-cell response away from regulatory T cells (Tregs).
PGE2 1 µg/mLUpregulates CCR7 expression, which is an absolute requirement for DC migration to the lymph nodes.

Self-Validating Experimental Protocols

The following workflow describes the generation of clinical-grade monocyte-derived DCs (moDCs) pulsed with the ETV6-AML1 332-346 peptide. Every phase includes a strict validation checkpoint to ensure systemic integrity.

Workflow Apheresis PBMC Isolation (Leukapheresis) Monocytes CD14+ Monocyte Enrichment Apheresis->Monocytes ImmatureDC iDC Generation (GM-CSF + IL-4) Monocytes->ImmatureDC Pulsing Peptide Pulsing (ETV6-AML1 332-346) ImmatureDC->Pulsing Maturation DC Maturation (Cytokine Cocktail) Pulsing->Maturation Co-incubation Harvest Harvest & QC (CD83+/CD86+ Flow) Maturation->Harvest 24-48h

Figure 2: Step-by-step experimental workflow for generating ETV6-AML1 peptide-pulsed DC vaccines.

Phase I: Monocyte Isolation and iDC Generation

Causality: Fetal Bovine Serum (FBS) contains xenogeneic proteins that can outcompete the target peptide for MHC loading and induce anti-FBS T-cell responses, confounding downstream readouts. Therefore, serum-free media is mandatory.

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs) from leukapheresis products via density gradient centrifugation (e.g., Ficoll-Paque).

  • Enrich for CD14+ monocytes using magnetic microbead positive selection.

  • Seed CD14+ monocytes at 2×106 cells/mL in CellGenix® GMP DC medium (serum-free).

  • Supplement media with 800 IU/mL recombinant human GM-CSF and 500 IU/mL recombinant human IL-4.

  • Incubate at 37°C, 5% CO2 for 5 days. Replenish half the media with fresh cytokines on Day 3.

Validation Checkpoint 1: On Day 5, perform flow cytometry. The population must be >90% CD11c+ and CD1a+ , and <10% CD14+ . If CD14 expression remains >10%, differentiation has failed (likely due to insufficient cytokine potency); discard and troubleshoot before proceeding.

Phase II: Peptide Pulsing and DC Maturation

Causality: Immature DCs (iDCs) excel at antigen uptake but are poor stimulators of T cells. Pulsing must occur prior to or simultaneously with the addition of the maturation cocktail, as mature DCs downregulate endocytosis pathways.

  • Synthesize ETV6-AML1 332-346 (IGRIAECILGMNPSR) to >95% purity (HPLC-verified). Reconstitute in clinical-grade DMSO, then dilute in PBS.

  • On Day 5, add the peptide to the iDC culture at a final concentration of 10–20 µg/mL. Incubate for 2–4 hours to allow endocytosis.

  • Add the maturation cocktail (Table 2): TNF-α (10 ng/mL), IL-1β (10 ng/mL), IL-6 (10 ng/mL), and PGE2 (1 µg/mL).

  • Incubate for an additional 24–48 hours.

Validation Checkpoint 2: Harvest the mature DCs. Perform flow cytometry for maturation markers. The vaccine is only validated for use if the population is >80% CD83+ and CD86+ , with a viability of >85% via 7-AAD staining.

Phase III: Functional Validation (IFN-γ ELISpot)

Causality: Surface markers prove the DCs are mature, but they do not prove the peptide is being successfully presented. An ELISpot assay using autologous T cells is required to validate the functional immunogenicity of the specific batch.

  • Co-culture the peptide-pulsed mature DCs with autologous CD3+ T cells at a 1:10 (DC:T cell) ratio in an anti-IFN-γ coated ELISpot plate.

  • Include two strict controls: T cells + unpulsed DCs (Negative Control) and T cells + PHA (Positive Control).

  • Incubate for 24 hours at 37°C.

  • Develop the plate using biotinylated anti-IFN-γ detection antibodies and AEC substrate.

Validation Checkpoint 3: The peptide-pulsed well must show a statistically significant increase in Spot Forming Units (SFUs) compared to the unpulsed DC control ( p<0.05 ), confirming successful cross-presentation and T-cell activation.

References

  • Yun C, Senju S, Fujita H, et al. (1999). Augmentation of immune response by altered peptide ligands of the antigenic peptide in a human CD4+ T-cell clone reacting to TEL/AML1 fusion protein. Tissue Antigens.[Link]

  • Yotnda P, Garcia F, Peuchmaur M, et al. (1998). Cytotoxic T cell response against the chimeric ETV6-AML1 protein in childhood acute lymphoblastic leukemia. Journal of Clinical Investigation. [Link]

  • Jastaniah WA, Alessandri AJ, Reid GS, Schultz KR. (2006). HLA-DM Expression Is Elevated in ETV6-AML1 Translocation-Positive Pediatric Acute Lymphoblastic Leukemia. Leukemia Research.[Link]

  • Koido S, et al. (2023). Immunological analysis of hybrid neoantigen peptide encompassing class I/II neoepitope-pulsed dendritic cell vaccine. Frontiers in Immunology.[Link]

Sources

Application

Lentiviral Cloning and Expression of the ETV6-AML1 (332-346) Fusion Junction Neoantigen: A Methodological Framework for Immunotherapy Research

Executive Summary & Scientific Rationale The t(12;21)(p13;q22) chromosomal translocation generates the ETV6-AML1 (also known as TEL-AML1) fusion protein, representing the most common genetic abnormality in pediatric B-ce...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Rationale

The t(12;21)(p13;q22) chromosomal translocation generates the ETV6-AML1 (also known as TEL-AML1) fusion protein, representing the most common genetic abnormality in pediatric B-cell acute lymphoblastic leukemia (B-ALL). The fusion junction creates a highly specific, non-self neoantigen. Specifically, the 15-mer peptide segment IGRIAECILGMNPSR (amino acids 332-346) contains the HLA-A*02:01-restricted nonapeptide RIAECILGM (amino acids 334-342), which has been shown to elicit targeted cytotoxic T lymphocyte (CTL) responses[1].

Developing robust in vitro models to test T-cell receptor (TCR) engineered therapies or CAR-T cells against this target requires stable, consistent antigen presentation. Lentiviral transduction is the gold standard for this application; however, the cloning strategy must account for the complex intracellular processing dynamics of the fusion protein.

Construct Design Strategy: The Processing Causality

The Processing Bottleneck: A common pitfall in neoantigen research is cloning the full-length fusion gene under the assumption that it will be naturally processed. However, rigorous reverse immunology studies have demonstrated that the native, full-length ETV6-AML1 fusion protein is poorly cleaved by the endogenous immunoproteasome, resulting in a failure to naturally present the RIAECILGM epitope on the cell surface[2].

The Minigene Solution: To bypass this processing bottleneck and ensure a self-validating system for T-cell assays, we employ a Ubiquitin-Minigene (Ub-M) strategy.

  • Causality: By fusing the 15-mer sequence directly to a modified Ubiquitin moiety and co-expressing it with a fluorescent reporter (e.g., Ub-M-IGRIAECILGMNPSR-T2A-GFP), the translated product is immediately targeted for proteasomal degradation via the N-end rule pathway. This forces high-efficiency, TAP-dependent transport and MHC-I presentation.

  • Self-Validation: The T2A-GFP acts as an internal control. Because the minigene and GFP are translated from the same mRNA transcript, GFP fluorescence directly correlates with minigene translation and subsequent antigen presentation.

Workflow Visualization

G N1 1. Oligo Design & Synthesis (ETV6-AML1 332-346 Minigene) N2 2. Oligo Annealing & 5' Phosphorylation N1->N2 N5 5. Ligation (T4 DNA Ligase) & E. coli Transformation N2->N5 N3 3. Lentiviral Vector Prep (e.g., pCDH-EF1a-MCS-T2A-GFP) N4 4. Restriction Digestion (EcoRI / BamHI) & Purification N3->N4 N4->N5 N6 6. Plasmid Validation (Sanger Sequencing) N5->N6 N7 7. Lentiviral Packaging (HEK293T + psPAX2 + pMD2.G) N6->N7 N8 8. Viral Harvesting & Functional Titration N7->N8 N9 9. Target Cell Transduction (HLA-A*02:01+ Cell Lines) N8->N9 N10 10. Antigen Presentation Assay (T-cell Co-culture / Tetramer) N9->N10

Workflow for lentiviral cloning and expression of the ETV6-AML1 332-346 minigene.

Step-by-Step Experimental Protocols

Protocol 1: Oligonucleotide Design and Annealing

Because the target insert is only 15 amino acids (45 base pairs), PCR amplification is highly inefficient and prone to primer-dimer formation. Direct synthesis and annealing of complementary oligonucleotides is the optimal approach.

  • Oligo Design: Design forward and reverse single-stranded DNA oligos incorporating a start codon, the 332-346 sequence, a stop codon, and appropriate restriction overhangs (e.g., EcoRI and BamHI).

    • Forward:5'- aattc ATG ATT GGC CGC ATC GCG GAG TGC ATC CTG GGC ATG AAC CCG AGC CGC tga g -3'

    • Reverse:5'- gatcc tca GCG GCT CGG GTT CAT GCC CAG GAT GCA CTC CGC GAT GCG GCC AAT CAT g -3'

  • Phosphorylation & Annealing: Combine 10 µM of each oligo, 1X T4 DNA Ligase Buffer, and 1 µL T4 Polynucleotide Kinase (PNK) in a 50 µL reaction.

  • Thermocycling: Incubate at 37°C for 30 minutes, heat to 95°C for 5 minutes, and slowly ramp down to 25°C at a rate of 0.1°C/second.

    • Causality Checkpoint: T4 DNA Ligase Buffer is explicitly used here instead of standard PNK buffer because it contains the ATP required by T4 PNK to phosphorylate the 5' ends of the synthetic oligos. Without 5' phosphates, the subsequent ligation into the vector will fail.

Protocol 2: Vector Digestion and Ligation
  • Digestion: Digest 2 µg of the lentiviral transfer plasmid (e.g., pCDH-EF1α-MCS-T2A-GFP) with EcoRI-HF and BamHI-HF (New England Biolabs) for 1 hour at 37°C.

  • Purification: Run the digested product on a 1% agarose gel and extract the linearized backbone to remove the stuffer fragment.

  • Ligation: Combine 50 ng of the purified vector with 2 µL of the annealed oligo mixture (diluted 1:200 in ddH₂O) and 1 µL T4 DNA Ligase. Incubate at 16°C overnight.

  • Transformation: Transform 5 µL of the ligation reaction into Stbl3 competent E. coli.

    • Causality Checkpoint: Stbl3 E. coli are strictly required for lentiviral plasmids. Standard cloning strains (like DH5α) frequently trigger homologous recombination between the Long Terminal Repeats (LTRs) of the lentiviral vector, deleting the promoter and insert, and rendering the packaged virus non-functional.

Protocol 3: Lentiviral Packaging
  • Cell Preparation: Plate 5 × 10⁶ HEK293T cells in a 10 cm tissue culture dish. Ensure cells are 70-80% confluent on the day of transfection.

  • Transfection: Co-transfect the transfer plasmid (10 µg), the packaging plasmid psPAX2 (7.5 µg), and the envelope plasmid pMD2.G (2.5 µg) using Polyethylenimine (PEI) at a 3:1 PEI-to-DNA ratio.

  • Harvesting: Replace media 12 hours post-transfection. Harvest the viral supernatant at 48 hours and 72 hours. Pool the harvests and filter through a 0.45 µm PES syringe filter to remove cellular debris.

Protocol 4: Target Cell Transduction and Validation
  • Transduction: Plate 1 × 10⁵ T2 cells per well in a 24-well plate. Add the lentiviral supernatant at a Multiplicity of Infection (MOI) of 5, supplemented with 8 µg/mL Polybrene.

  • Spinoculation: Centrifuge the plate at 800 × g for 90 minutes at 32°C to enhance viral entry.

  • Validation: At 72 hours post-transduction, quantify GFP expression via flow cytometry.

    • Causality Checkpoint: T2 cells are specifically chosen for validation because they are TAP-deficient and express unstable, "empty" HLA-A*02:01 molecules on their surface. When the ETV6-AML1 minigene is successfully translated and processed, the resulting RIAECILGM peptide binds and stabilizes the HLA complex, which can be directly quantified using HLA-A2 conformation-specific antibodies (e.g., clone BB7.2) alongside the GFP reporter.

Quantitative Quality Control Metrics

To ensure a self-validating system, track the following quantitative metrics throughout the protocol. Deviations from these expected values indicate specific mechanistic failures.

Workflow StageQuantitative MetricExpected ValueCausality / Troubleshooting Indicator
Oligo Annealing Phosphorylation Efficiency> 95%Failure leads to empty vector religation; ensure ATP is active in the buffer.
Transformation Colony Yield (Stbl3)50 - 200 CFUs/plate< 10 CFUs indicates poor ligation, degraded ATP, or inactive ligase.
Viral Packaging Raw Viral Titer (Unconcentrated) 1×106−5×106 TU/mLLow titer suggests LTR recombination in E. coli or poor HEK293T health.
Transduction GFP+ Expression (MOI 5)65% - 85%< 20% indicates polybrene omission or inactive viral envelope proteins.
Presentation Surface HLA-A2 Upregulation3 to 5-fold MFI increaseLack of upregulation indicates a failure in proteasomal minigene processing.

References

  • [1] Title: Cytotoxic T cell response against the chimeric ETV6-AML1 protein in childhood acute lymphoblastic leukemia. Source: Journal of Clinical Investigation. URL:[Link]

  • [2] Title: The only proposed T-cell epitope derived from the TEL-AML1 translocation is not naturally processed. Source: Blood. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: A Guide to Improving the Aqueous Solubility of the ETV6-AML1 332-346 Synthetic Peptide

Introduction: Why Peptide Solubility Can Be a Challenge Synthetic peptides, particularly fragments of larger proteins like ETV6-AML1, often present solubility issues that can significantly impact experimental outcomes.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Why Peptide Solubility Can Be a Challenge

Synthetic peptides, particularly fragments of larger proteins like ETV6-AML1, often present solubility issues that can significantly impact experimental outcomes.[1] The ETV6-AML1 fusion protein, a hallmark of a specific subtype of acute lymphoblastic leukemia, is an intracellular transcription factor, and its fragments are not inherently optimized for high aqueous solubility.[2][3] Poor solubility can lead to inaccurate concentration measurements, peptide aggregation, and loss of biological activity.[4][5]

This technical guide moves beyond generic advice to provide a structured, first-principles approach to solubilizing the ETV6-AML1 332-346 peptide. We will begin by analyzing the peptide's intrinsic properties and then proceed through a logical, tiered troubleshooting workflow.

Section 1: First-Pass Analysis: Understanding Your Peptide's Properties

The first step in any solubility protocol is to understand the physicochemical characteristics dictated by the peptide's amino acid sequence.[6] Solubility is not random; it is governed by polarity, charge, and the propensity for intermolecular interactions.[7]

FAQ: "I've received my lyophilized ETV6-AML1 332-346 peptide. Why won't it dissolve in sterile water or PBS?"

Answer: The inability of a peptide to dissolve in neutral aqueous solutions is typically due to one or a combination of three primary factors:

  • High Hydrophobicity: The peptide sequence may contain a high percentage of hydrophobic (non-polar) amino acids.[8] These residues, such as Leucine (L), Isoleucine (I), Valine (V), and Phenylalanine (F), tend to minimize contact with water, leading to aggregation and precipitation.[9]

  • Net Neutral Charge at Working pH: Peptides are least soluble at their isoelectric point (pI), the pH at which their net charge is zero.[10][11] If the working pH of your buffer (e.g., PBS at pH 7.4) is close to the peptide's pI, solubility will be minimal.[10]

  • Strong Intermolecular Hydrogen Bonding: Peptides can form extensive networks of hydrogen bonds, leading to the formation of gels or amorphous aggregates that are difficult to dissolve.[12]

To effectively troubleshoot, you must first analyze your specific peptide sequence.

Protocol 1: Physicochemical Analysis of the ETV6-AML1 332-346 Sequence

This protocol provides a framework for estimating your peptide's solubility characteristics.

Step 1: Calculate the Percentage of Hydrophobic Residues

  • List the amino acid sequence of your ETV6-AML1 332-346 peptide.

  • Using Table 1 below, identify all hydrophobic residues (e.g., A, I, L, M, F, W, V, P, Y).

  • Calculate the percentage: (Number of Hydrophobic Residues / Total Number of Residues) * 100.

  • Interpretation: A peptide with ≥50% hydrophobic residues will likely have poor solubility in aqueous solutions and will probably require an organic co-solvent.[7]

Step 2: Calculate the Net Charge at Neutral pH (pH ~7)

  • Assign a value of +1 to each basic residue (Lysine [K], Arginine [R]). Histidine (H) can be considered +0.5 or +1 at pH below 6, but is often considered neutral at pH 7.[7]

  • Assign a value of -1 to each acidic residue (Aspartic Acid [D], Glutamic Acid [E]).[7]

  • Consider the termini: The N-terminus (NH2) has a charge of +1, and the C-terminus (COOH) has a charge of -1, unless they are modified (e.g., acetylated or amidated).

  • Sum the values to get the overall net charge.[1]

Step 3: Estimate the Isoelectric Point (pI)

  • The pI is the pH at which the net charge calculated in Step 2 equals zero.

  • For a precise calculation, use an online pI prediction tool. These tools use algorithms based on the pKa values of each amino acid residue.

  • Recommended Tool: [13][14]

Table 1: Physicochemical Properties of Standard Amino Acids

Amino Acid 3-Letter Code 1-Letter Code Property Charge at pH 7 Hydrophobicity Index (Normalized)
Alanine Ala A Hydrophobic 0 41
Arginine Arg R Basic +1 -14
Asparagine Asn N Polar, uncharged 0 -28
Aspartic Acid Asp D Acidic -1 -55
Cysteine Cys C Polar, uncharged 0 49
Glutamic Acid Glu E Acidic -1 -31
Glutamine Gln Q Polar, uncharged 0 -10
Glycine Gly G Neutral 0 0
Histidine His H Basic ~0 (pKa ~6.0) 8
Isoleucine Ile I Hydrophobic 0 99
Leucine Leu L Hydrophobic 0 97
Lysine Lys K Basic +1 -30
Methionine Met M Hydrophobic 0 74
Phenylalanine Phe F Hydrophobic 0 100
Proline Pro P Hydrophobic 0 -46
Serine Ser S Polar, uncharged 0 -5
Threonine Thr T Polar, uncharged 0 13
Tryptophan Trp W Hydrophobic 0 97
Tyrosine Tyr Y Hydrophobic 0 63

| Valine | Val | V | Hydrophobic | 0 | 76 |

Section 2: Systematic Troubleshooting Workflow for Solubilization

Armed with the analysis from Section 1, you can now approach solubilization systematically. Always test solubility with a small aliquot (e.g., 0.1-1 mg) of your peptide before attempting to dissolve the entire batch.[15][16] A successfully dissolved peptide will result in a clear, transparent solution; any cloudiness or visible particulates indicate incomplete dissolution or suspension.[17]

Solubility Troubleshooting Decision Tree

The following diagram outlines a logical workflow for identifying the optimal solvent system for your peptide.

G start Start: Lyophilized Peptide analyze Perform Physicochemical Analysis (Protocol 1) start->analyze test_water Test Small Aliquot in Sterile Water/PBS analyze->test_water is_soluble Soluble? test_water->is_soluble success Success! Prepare Stock Solution is_soluble->success Yes check_charge Calculate Net Charge is_soluble->check_charge No basic Net Charge > 0 (Basic) check_charge->basic > 0 acidic Net Charge < 0 (Acidic) check_charge->acidic < 0 neutral Net Charge ≈ 0 or >50% Hydrophobic check_charge->neutral ≈ 0 use_acid Use Dilute Acetic Acid / TFA (Protocol 2A) basic->use_acid use_base Use Dilute NH4OH / Amm. Bicarb. (Protocol 2B) acidic->use_base use_organic Use Organic Co-solvent (DMSO/DMF) (Protocol 3) neutral->use_organic use_acid->success use_base->success use_organic->success

Caption: A decision tree for systematic peptide solubilization.

Protocol 2: pH-Based Dissolution Strategy for Charged Peptides

This is the most effective method for peptides that are not excessively hydrophobic. The goal is to adjust the pH of the solvent away from the peptide's pI to increase its net charge.[10][18]

A. For Basic Peptides (Net Charge > 0):

  • Attempt to dissolve the peptide in sterile, distilled water first.

  • If it remains insoluble, add a small amount (e.g., 10-20 µL) of a 10-25% aqueous acetic acid solution to the peptide vial.[7][19]

  • Vortex briefly. If the peptide dissolves, dilute the solution to the desired final concentration with sterile water or your experimental buffer.

  • For very stubborn basic peptides, a very small volume (10-50 µL) of 0.1% trifluoroacetic acid (TFA) can be used, but note that TFA may be incompatible with some cellular assays.[16]

B. For Acidic Peptides (Net Charge < 0):

  • Attempt to dissolve the peptide in sterile, distilled water or PBS (pH 7.4) first.

  • If it remains insoluble, add a small amount (e.g., 10-20 µL) of a 0.1 M ammonium bicarbonate solution.[7]

  • Vortex briefly. Once dissolved, dilute to the final desired concentration.

  • Alternatively, a 1-5% aqueous ammonia (NH4OH) solution can be used, but this should be avoided for peptides containing cysteine, as the high pH can promote disulfide bond formation.[16][20]

Protocol 3: Utilizing Organic Co-solvents for Hydrophobic or Neutral Peptides

This method is necessary for peptides with a high percentage of hydrophobic residues or a net charge near zero.[6][7]

Step 1: Select an Appropriate Organic Solvent

  • Refer to Table 2 for guidance. Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and compatibility with many biological assays at low concentrations.[21]

Step 2: Initial Dissolution

  • Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[7]

  • Add a small, precise volume of the chosen organic solvent (e.g., 20-50 µL of 100% DMSO) directly to the peptide powder. The goal is to create a highly concentrated stock solution.

  • Vortex or sonicate the vial until the peptide is completely dissolved and the solution is clear.[1][22] It is critical to achieve full dissolution at this stage.

Step 3: Dilution into Aqueous Buffer

  • While continuously and vigorously vortexing your aqueous buffer (e.g., PBS or cell culture media), slowly add the concentrated organic stock solution drop-by-drop.[7][23]

  • Monitor the solution closely. If it becomes cloudy or a precipitate forms, you have exceeded the peptide's solubility limit in that final buffer composition.

Table 2: Summary of Recommended Solvents and Key Considerations

Solvent System Peptide Type Advantages Cautions & Considerations
Sterile Water / PBS Hydrophilic, charged peptides Biologically compatible, simple. Ineffective for hydrophobic or neutral peptides.[15]
Dilute Acetic Acid (10-30%) Basic (Net Charge > 0) Effective for basic peptides, volatile. Low pH may affect peptide stability or downstream assays.[7][16]
Dilute Ammonium Bicarbonate (0.1 M) Acidic (Net Charge < 0) Effective for acidic peptides, can be lyophilized away. High pH can cause disulfide formation in Cys-containing peptides.[7][16]
DMSO (Dimethyl Sulfoxide) Hydrophobic, neutral Excellent solubilizing power.[21] Can oxidize Met and Cys residues.[7] Cytotoxic to cells at >0.5-1% v/v.[7][16] Difficult to remove by lyophilization.[23]
DMF (Dimethylformamide) Hydrophobic, neutral Good alternative to DMSO, especially for Cys/Met peptides.[24] Higher toxicity than DMSO; must be used in a fume hood.
Acetonitrile (ACN) Hydrophobic, neutral Volatile and easily removed by lyophilization. Less powerful solvent than DMSO or DMF.[23]

| 6M Guanidine-HCl / 8M Urea | Aggregation-prone peptides | Strong denaturants that disrupt hydrogen bonding.[6][22] | Incompatible with almost all biological assays; will denature proteins.[6] |

Section 3: Advanced Troubleshooting and FAQs

Q1: My peptide dissolved perfectly in DMSO, but it precipitated immediately when I added it to my PBS buffer. What should I do? A1: This is a classic sign that you have exceeded the peptide's solubility limit in the final aqueous solution. The peptide is soluble in the organic solvent but not in the mixed organic/aqueous environment at that concentration.

  • Solution: You must re-prepare the solution at a lower final concentration. This may require re-lyophilizing the precipitated peptide (if possible) and starting over, aiming for a lower target concentration.[10] Alternatively, you can try to dissolve the precipitate by increasing the percentage of organic co-solvent, but this may compromise your experiment's compatibility.

Q2: My peptide solution formed a gel. How can I dissolve it? A2: Gel formation is a result of extensive intermolecular hydrogen bonding.[12]

  • Solution: Vigorous vortexing or sonication may help break up the gel.[22] If that fails, using a strong chaotropic agent like 6 M guanidine hydrochloride or 8 M urea is often effective.[6][22] However, these are harsh denaturants and are generally unsuitable for cell-based or protein-binding assays. Their use is typically limited to applications like SDS-PAGE analysis.

Q3: What is the absolute maximum concentration of DMSO I can use in my cell culture experiment? A3: There is no universal maximum, as it is highly cell-line dependent.

  • Guideline: A final concentration of 0.1% DMSO is considered safe for almost all cell lines.[7] Many robust cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[16] Concentrations of 1% or higher often have detrimental effects.

  • Best Practice: Always run a vehicle control (media with the same final concentration of DMSO but without the peptide) to ensure that any observed effects are due to the peptide and not the solvent.

Q4: How should I store my peptide stock solution to ensure its stability? A4: To prevent degradation and repeated freeze-thaw cycles, you should aliquot the stock solution into single-use volumes and store them frozen.

  • Storage Temperature: Store at -20°C for short-term storage (weeks to months) or -80°C for long-term storage (months to years).[17]

  • Important Note: Peptides containing Cys, Met, Trp, Asn, or Gln are more prone to degradation in solution. For these, storage at -80°C is strongly recommended, and the solutions should be used as quickly as possible.[16]

References
  • Zapadka, K. L., Becher, F. J., Gomes dos Santos, A. L., & Jackson, S. E. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus, 7(6), 20170030. [Link]

  • Semantic Scholar. (n.d.). Factors affecting the physical stability (aggregation) of peptide therapeutics. Retrieved from [Link]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from [Link]

  • LifeTein. (n.d.). How to dissolve, handle and store synthetic peptides. Retrieved from [Link]

  • Synbio Technologies. (n.d.). Guidelines for Peptide Dissolving. Retrieved from [Link]

  • Zapadka, K. L., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. [Link]

  • Takahashi, R., et al. (2002). Effect of Hydrophobicity of Amino Acids on the Structure of Water. The Journal of Physical Chemistry B. [Link]

  • Taylor, V. (2016). Storage Guidelines & Solubility Of Synthetic Peptides. Medium. [Link]

  • Audain, E., et al. (2016). pIPredict: A Computer Tool for Prediction of Isoelectric Points of Peptides and Proteins. bioRxiv. [Link]

  • Novara Peptides. (n.d.). Peptide Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrophobicity scales. Retrieved from [Link]

  • Perez-Riverol, Y., et al. (2015). Accurate estimation of isoelectric point of protein and peptide based on amino acid sequences. Bioinformatics. [Link]

  • Zapadka, K. L., et al. (2017). Factors affecting the physical stability (aggregation) of peptide therapeutics. PubMed. [Link]

  • Kozlowski, L. P. (2021). IPC 2.0 - Isoelectric point and pKa prediction for proteins and peptides using deep learning. Nucleic Acids Research. [Link]

  • El-Manzalawy, Y., & Honavar, V. (2017). DeepIEP: a Peptide Sequence Model of Isoelectric Point (IEP/pI) using Recurrent Neural Networks (RNNs). arXiv. [Link]

  • Kozlowski, L. P. (n.d.). IPC - ISOELECTRIC POINT CALCULATION OF PROTEINS AND PEPTIDES. Retrieved from [Link]

  • GenicBio. (n.d.). Peptide Synthesis Knowledge Base. Retrieved from [Link]

  • GeneCust. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. Retrieved from [Link]

  • Paliwal, S., et al. (2015). The Hydrophobic Temperature Dependence of Amino Acids Directly Calculated from Protein Structures. PLOS Computational Biology. [Link]

  • Cambridge Research Biochemicals. (n.d.). General Guide for Dissolving Peptides. Retrieved from [Link]

  • Amato, G., et al. (2024). Once Upon a Time Without DMF: Greener Paths in Peptide and Organic Synthesis. Molecules. [Link]

  • AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Ollivier, N., et al. (2016). A straightforward methodology to overcome solubility challenges for N-terminal cysteinyl peptide segments used in native chemical ligation. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Additives to bacterial cultures to improve soluble expression of proteins. Retrieved from [Link]

  • Zhang, Y., et al. (2020). Acute myeloid leukemia carrying ETV6 mutations: biologic and clinical features. Hematology. [Link]

  • De Braekeleer, E., et al. (n.d.). ETV6 (ets variant 6). Atlas of Genetics and Cytogenetics in Oncology and Haematology. Retrieved from [Link]

  • Fuka, G., et al. (2011). The Leukemia-Specific Fusion Gene ETV6/RUNX1 Perturbs Distinct Key Biological Functions Primarily by Gene Repression. PLOS ONE. [Link]

  • Wikipedia. (n.d.). ETV6. Retrieved from [Link]

  • Sun, K. H. M., et al. (2025). Novel ETV6-FOXO1 Fusion Transcript in Mixed Phenotype Acute Leukemia (T/Myeloid): Diagnosis and Treatment. Clinics in Oncology. [Link]

  • Romana, S. P., et al. (1997). Analysis of ETV6 and ETV6-AML1 proteins in acute lymphoblastic leukaemia. British Journal of Haematology. [Link]

  • Jeon, S. J., et al. (2022). First Case of ETV6–RUNX1 Fusion in Adult De Novo Acute Myeloid Leukemia Detected Using Targeted RNA Sequencing. Annals of Laboratory Medicine. [Link]

  • Rodriguez-García, A., et al. (2020). ETV6/RUNX1 Fusion Gene Abrogation Decreases the Oncogenicity of Tumour Cells in a Preclinical Model of Acute Lymphoblastic Leukaemia. Cancers. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting ETV6-AML1 332-346 T-Cell Expansion

Welcome to the Advanced Immunology Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in expanding T-cells against the ETV6-AML1 (TEL-AML1) fusion protein...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Immunology Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing challenges in expanding T-cells against the ETV6-AML1 (TEL-AML1) fusion protein.

The ETV6-AML1 332-346 region (sequence: IGRIAECILGMNPSR) and its embedded HLA-A*02:01-restricted 9-mer core (sequence: RIAECILGM, residues 334-342) are highly targeted leukemia-associated antigens[1]. However, expanding robust, functional T-cells against this epitope is notoriously difficult due to unique biochemical properties, central tolerance, and complex intracellular processing dynamics[2][3].

This guide is designed to move beyond basic cell culture troubleshooting. We will dissect the mechanistic causality behind expansion failures and provide a self-validating protocol to rescue your experiments.

Part 1: Quick Diagnostic Matrix

Before diving into the complex biology, verify that your fundamental culture parameters align with optimized standards.

ParameterCommon PitfallOptimized TargetMechanistic Rationale
Peptide Solubility Reconstitution in aqueous bufferReconstitution in DMSO (Final culture conc. <1% v/v)RIAECILGM is highly hydrophobic. Aqueous buffers cause micro-precipitation, drastically reducing the effective molarity available for MHC binding[4].
Cytokine Milieu High-dose IL-2 (100+ IU/mL)IL-7 (10 ng/mL) + IL-15 (10 ng/mL)High IL-2 drives terminal effector differentiation and Activation-Induced Cell Death (AICD). IL-7/IL-15 preserves the memory stem T-cell ( Tscm​ ) phenotype[5].
Antigen Presentation Relying on endogenous processing by ALL cell linesExogenous peptide pulsing on monocyte-derived DCs (moDCs)The human proteasome destroys this specific epitope during natural processing. Exogenous pulsing bypasses this cleavage[3].
Plating Density Sparse plating ( <105 cells/well)High density ( 1−2×106 cells/mL in 24-well plates)T-cells require paracrine signaling and physical clustering (immunological synapses) for optimal initial priming[6].
Part 2: Deep-Dive Troubleshooting (FAQs)
Q1: I have high-viability PBMCs and confirmed HLA-A*02:01 status, but I am seeing near-zero CD8+ T-cell expansion against the RIAECILGM peptide. What is going wrong?

A1: You are likely battling an extremely low endogenous precursor frequency combined with central tolerance. Because ETV6-AML1 is a fusion of two self-proteins, high-affinity T-cell receptors (TCRs) recognizing this junction are often deleted in the thymus. Solution: Do not rely on a single stimulation. You must use professional Antigen Presenting Cells (APCs), specifically autologous monocyte-derived dendritic cells (moDCs), pulsed with the peptide at a high concentration (10 µg/mL). A minimum of two to three weekly restimulations is required to enrich this rare population to detectable levels[7].

Q2: My expanded T-cells show strong IFN- γ release in ELISpot when restimulated with the peptide, but they completely fail to kill ETV6-AML1+ leukemic blasts in vitro. Why?

A2: This is the most critical biological hurdle of the ETV6-AML1 antigen. Your T-cells are functional, but the target is invisible. Groundbreaking work by demonstrated that while the RIAECILGM peptide binds HLA-A*02:01 and is highly immunogenic in vitro, it is not naturally processed by the human proteasome [2][3]. The proteasome cleaves the protein within the epitope sequence, destroying it before it can be transported to the endoplasmic reticulum. Solution: If your goal is to validate TCR functionality, you must exogenously pulse your target leukemic cells with the peptide prior to the cytotoxicity assay. If your goal is clinical translation, you may need to pivot to alternative epitopes or utilize CAR-T approaches that do not rely on intracellular processing.

Q3: My cells expand vigorously for the first 7 days, but by Day 14, viability plummets and the cells appear exhausted. How do I prevent this?

A3: This is a classic presentation of Activation-Induced Cell Death (AICD) driven by chronic stimulation and suboptimal cytokine support[8]. Repeated stimulation with high peptide concentrations in the presence of IL-2 pushes T-cells into terminal differentiation. Solution:

  • Reduce peptide concentration during the second and third restimulations (drop from 10 µg/mL to 1 µg/mL).

  • Switch your cytokines. Remove IL-2 entirely after Day 3. Supplement the media with IL-7 and IL-15. These homeostatic cytokines promote survival, upregulate anti-apoptotic proteins (like Bcl-2), and sustain exponential expansion without driving exhaustion[5][6].

Part 3: Optimized Ex Vivo Expansion Protocol

This self-validating system ensures that if expansion fails, you can isolate the variable (APC quality vs. T-cell intrinsic failure).

Phase 1: moDC Generation (Days -7 to 0)

  • Isolate CD14+ monocytes from autologous PBMCs using magnetic microbead selection.

  • Culture monocytes at 1×106 cells/mL in DC medium supplemented with 800 IU/mL GM-CSF and 500 IU/mL IL-4 for 5 days.

  • On Day -2, add maturation cytokines (TNF- α , IL-1 β , IL-6, and PGE2) to induce mature DCs (mDCs).

  • On Day 0, harvest mDCs and pulse with 10 µg/mL of ETV6-AML1 332-346 peptide (ensure DMSO is <1%) for 4 hours at 37°C[4]. Irradiate mDCs (30 Gy) to prevent their proliferation.

Phase 2: Primary Stimulation (Day 0)

  • Isolate autologous CD3+ T-cells (or specific CD8+ fractions).

  • Co-culture T-cells and peptide-pulsed mDCs at a 10:1 (Responder:Stimulator) ratio in ImmunoCult™-XF T Cell Expansion Medium (or equivalent) supplemented with 5% Human AB serum[4][7].

  • Add IL-21 (30 ng/mL) on Day 0 to restrict non-specific expansion and promote antigen-specific enrichment.

Phase 3: Expansion and Restimulation (Days 3 to 21)

  • Day 3: Feed cells with half-media exchange. Add IL-7 (10 ng/mL) and IL-15 (10 ng/mL). Do not add IL-2.[5]

  • Day 7 (Restimulation): Harvest T-cells, count, and re-plate with freshly thawed, peptide-pulsed autologous APCs (or artificial APC beads) at a 10:1 ratio. Reduce peptide pulsing concentration to 1 µg/mL.

  • Day 10-14: Continue feeding every 2-3 days with IL-7/IL-15.

  • Validation: On Day 14, remove an aliquot for flow cytometry (Tetramer staining for HLA-A*02:01-RIAECILGM) and IFN- γ ELISpot to quantify antigen-specific yield[4].

Part 4: Mechanistic Visualization

The following diagram illustrates the critical divergence between exogenous experimental setups and endogenous biological realities regarding the ETV6-AML1 epitope.

G Exogenous Exogenous Peptide Pulsing (RIAECILGM) APC Antigen Presenting Cell (HLA-A*02:01) Exogenous->APC Binds Surface MHC Endogenous Endogenous ETV6-AML1 (Leukemic Blast) Proteasome Proteasomal Cleavage (Epitope Destroyed) Endogenous->Proteasome Intracellular Processing NoTarget No Surface Presentation (Immune Escape) Proteasome->NoTarget Peptide Degraded TCell CD8+ T-Cell Activation & Expansion APC->TCell TCR Engagement TCell->NoTarget Fails to recognize unpulsed blasts Cytokines IL-7 / IL-15 Survival Signals Cytokines->TCell Prevents AICD

Mechanistic divergence of ETV6-AML1 332-346 presentation and T-cell activation outcomes.

Part 5: References
  • Yotnda P, Garcia F, Peuchmaur M, et al. "Cytotoxic T cell response against the chimeric ETV6-AML1 protein in childhood acute lymphoblastic leukemia." Journal of Clinical Investigation. 1998. URL:[Link]

  • Popovic J, Li LP, Kloetzel PM, et al. "The only proposed T-cell epitope derived from the TEL-AML1 translocation is not naturally processed." Blood. 2011. URL:[Link]

Sources

Troubleshooting

Technical Support Center: ETV6-AML1 332-346 Peptide Pulsing Optimization

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers developing immunotherapies and TCR-T cell therapies targeting the ETV6-AML1 (TEL-AML1) fusion protein—th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently consult with researchers developing immunotherapies and TCR-T cell therapies targeting the ETV6-AML1 (TEL-AML1) fusion protein—the most common chromosomal abnormality in pediatric B-cell acute lymphoblastic leukemia (ALL)[1].

The ETV6-AML1 332-346 epitope (sequence: IGRIAECILGMNPSR) is a 15-mer peptide spanning the fusion junction. Unlike shorter 9-mer peptides that bind directly to surface MHC Class I molecules[1], this 15-mer is processed and presented via MHC Class II molecules (specifically HLA-DP5 and HLA-DP17) to elicit targeted CD4+ T cell responses[2]. Optimizing the pulsing concentration of this specific peptide is notoriously challenging due to its hydrophobicity, length, and the presence of a highly reactive cysteine residue.

This guide provides field-proven troubleshooting strategies, a self-validating protocol, and mechanistic insights to ensure your T cell activation assays (e.g., ELISPOT, Intracellular Cytokine Staining) yield robust, reproducible data.

Pathway Peptide ETV6-AML1 332-346 (15-mer) APC Antigen Presenting Cell (DC / B Cell) Peptide->APC Uptake Endosome Endosomal Processing & HLA-DP Loading APC->Endosome Internalization MHC Peptide-MHC II (HLA-DP5/DP17) Endosome->MHC Surface Export TCR T Cell Receptor (TCR) MHC->TCR Recognition TCell CD4+ T Cell TCell->TCR Activation T Cell Activation (IFN-γ Release) TCR->Activation Signaling

MHC Class II presentation pathway of the ETV6-AML1 332-346 fusion peptide to CD4+ T cells.

Diagnostic Q&A: Field-Proven Troubleshooting

Q1: My APC (Antigen-Presenting Cell) viability drops significantly after peptide pulsing. What is causing this toxicity? Mechanistic Cause: The toxicity is rarely caused by the peptide itself, but rather the vehicle. The 332-346 sequence contains multiple hydrophobic residues (I, L, M) that typically require reconstitution in 100% DMSO. If you pulse APCs at a high peptide concentration (e.g., 50 µg/mL) without pre-dilution, the final DMSO concentration in the culture media may exceed 0.1% (v/v). DMSO concentrations >0.1% disrupt lipid bilayers, leading to rapid APC apoptosis and assay failure. Solution: Always perform serial dilutions of the peptide in complete culture media before adding it to the APCs. Ensure the final DMSO concentration never exceeds 0.1%.

Q2: I am detecting high background (non-specific T cell activation) in my negative controls. How do I fix this? Mechanistic Cause: High background is a classic symptom of "over-pulsing." When peptide concentrations exceed the saturation point of surface HLA-DP molecules, excess unbound peptide remains in the media. During co-culture, this free peptide can bind non-specifically to T cell receptors or be presented by non-professional APCs in the T cell compartment, leading to chaotic, costimulation-independent activation. Solution: Implement a rigorous washing step. After the standard 2-to-4-hour pulsing incubation[3], wash the APCs twice with warm PBS or media to remove all unbound peptide before introducing the CD4+ T cells.

Q3: My ELISPOT shows no IFN-γ spots even with confirmed ETV6-AML1 specific T cells (false negative). Is the peptide concentration too low? Mechanistic Cause: Before increasing the concentration, check the structural integrity of your peptide. The ETV6-AML1 332-346 sequence contains a cysteine at position 338 (IGRIAEC ILGMNPSR). In aqueous, oxygenated media, free cysteines rapidly oxidize, forming peptide dimers via disulfide bonds. These bulky dimers cannot properly dock into the HLA-DP binding groove, effectively reducing your active monomeric peptide concentration to zero. Solution: Reconstitute the peptide in acidic DMSO or add a mild reducing agent (like 1 mM TCEP) during the initial reconstitution phase. Aliquot immediately and avoid repeated freeze-thaw cycles. Titrate the active monomeric peptide between 1 µg/mL and 10 µg/mL.

Self-Validating Experimental Protocol: APC Pulsing & Co-Culture

To ensure scientific trustworthiness, this protocol is designed as a self-validating system. If an experiment fails, the built-in control matrix will isolate the exact point of failure.

Workflow Step1 1. Peptide Reconstitution (DMSO, 10 mg/mL, check oxidation) Step2 2. Serial Titration (0.1 to 50 µg/mL in Media) Step1->Step2 Step3 3. APC Pulsing (Incubate 2-4 hrs at 37°C) Step2->Step3 Step4 4. Wash Steps (Remove unbound peptide/DMSO) Step3->Step4 Step5 5. Co-Culture (Add CD4+ T Cells + Controls) Step4->Step5 Step6 6. Assay Readout (ELISPOT / ICS Flow Cytometry) Step5->Step6

Step-by-step workflow for optimizing ETV6-AML1 peptide pulsing concentrations in T cell assays.

Phase 1: Preparation & Reconstitution
  • Centrifuge the lyophilized ETV6-AML1 332-346 peptide vial at 10,000 x g for 3 minutes to pellet the powder.

  • Reconstitute in 100% sterile DMSO to a stock concentration of 10 mg/mL. (Causality note: High initial concentration minimizes the volume of DMSO carried over into the final assay).

  • Aliquot into single-use tubes (e.g., 10 µL per tube) and store at -80°C to prevent cysteine oxidation.

Phase 2: The Self-Validating Pulsing Matrix

Prepare your professional APCs (e.g., monocyte-derived Dendritic Cells or irradiated PBMCs) at 1×106 cells/mL in complete media. Set up the following conditions:

  • Test Conditions: Titrate ETV6-AML1 332-346 at 0.1, 1.0, 5.0, and 10.0 µg/mL.

  • Control A (Vehicle Negative): Media + DMSO (matched to the highest concentration used in test wells). (Validates that background activation is not DMSO-induced).

  • Control B (Specificity Negative): Irrelevant 15-mer peptide (e.g., Ovalbumin 323-339) at 10 µg/mL. (Validates that T cell activation is strictly ETV6-AML1 specific).

  • Control C (Assay Positive): CEFT peptide pool (1 µg/mL) or PHA (5 µg/mL). (Validates that the T cells are healthy and capable of producing IFN-γ).

Phase 3: Incubation and Co-Culture
  • Incubate the APCs with the peptide matrix for 2 to 4 hours at 37°C, 5% CO2. (Causality note: 15-mer peptides often require endosomal trimming or HLA-DM mediated peptide exchange[4]; 2-4 hours allows sufficient time for this processing to occur[3]).

  • Wash the APCs twice with 10 volumes of warm complete media to remove unbound peptide and DMSO.

  • Resuspend APCs and co-culture with ETV6-AML1 specific CD4+ T cells at a 1:5 or 1:10 (APC:T cell) ratio.

  • Proceed to your specific readout (e.g., 18-24 hour incubation for IFN-γ ELISPOT).

Quantitative Data Matrix: Expected Titration Outcomes

Use this reference table to benchmark your assay performance during the optimization phase.

Peptide ConcentrationAPC ViabilityHLA-DP Binding SaturationExpected CD4+ T Cell Response (IFN-γ)Diagnostic Interpretation
0.1 µg/mL >95%Sub-optimal (<20%)Weak / UndetectableToo low for robust primary activation; useful only for testing high-avidity clones.
1.0 µg/mL >95%Optimal (50-70%)StrongSweet Spot. Ideal balance of specific signal and low background.
10.0 µg/mL 85-90%Saturated (>95%)Very StrongMaximum stimulation. May induce T cell exhaustion if left unwashed.
50.0 µg/mL <60%OversaturatedHigh Background / Non-specificToxic. DMSO carryover and off-target binding confound results.
References
  • [1] Yotnda P, Garcia F, Peuchmaur M, et al. "Cytotoxic T cell response against the chimeric ETV6-AML1 protein in childhood acute lymphoblastic leukemia." Journal of Clinical Investigation. 1998 Jul 15;102(2):455-62. URL: [Link]

  • [2] Yun C, Senju S, Fujita H, et al. "Augmentation of immune response by altered peptide ligands of the antigenic peptide in a human CD4+ T-cell clone reacting to TEL/AML1 fusion protein." Tissue Antigens. 1999 Aug;54(2):153-61. URL: [Link]

  • [4] Frodsham P, et al. "HLA-DM Expression Is Elevated in ETV6-AML1 Translocation-Positive Pediatric Acute Lymphoblastic Leukemia." PubMed (NIH). 2006. URL: [Link]

  • [3] Yang AX, Chong N, Jiang Y, et al. "Immature Dendritic Cells Develop a Distinct Molecular Profile when Pulsed with Antigen Peptide." PLoS One. 2014 Jan 27;9(1):e87517. URL: [Link]

Sources

Optimization

Preventing proteolytic degradation of ETV6-AML1 332-346 during storage

Welcome to the Technical Support Center for ETV6-AML1 332-346 (IGRIAECILGMNPSR), a critical fusion peptide utilized in acute lymphoblastic leukemia (ALL) immunotherapy research. As a Senior Application Scientist, I have...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for ETV6-AML1 332-346 (IGRIAECILGMNPSR), a critical fusion peptide utilized in acute lymphoblastic leukemia (ALL) immunotherapy research. As a Senior Application Scientist, I have designed this guide to address the specific biochemical vulnerabilities of this 15-mer peptide.

Due to its unique amino acid composition, ETV6-AML1 332-346 is highly susceptible to proteolytic cleavage, oxidation, and moisture-induced hydrolysis. This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure the structural integrity and HLA-A*02:01 binding affinity of your peptide lots.

Sequence-Specific Degradation Pathways

To effectively prevent degradation, we must first understand the causality behind it. The sequence IGRIAECILGMNPSR contains specific residues that act as primary targets for degradation:

  • Arg334 & Arg346: Act as cleavage sites for trace trypsin-like serine proteases[1].

  • Cys338 & Met342: Highly prone to rapid air oxidation, forming disulfide dimers and methionine sulfoxide, respectively.

  • Asn343: Susceptible to deamidation in basic environments.

Pathways Peptide ETV6-AML1 332-346 (IGRIAECILGMNPSR) Proteolysis Proteolytic Cleavage (Trypsin-like at Arg334, Arg346) Peptide->Proteolysis Oxidation Air Oxidation (Cys338, Met342) Peptide->Oxidation Hydrolysis Moisture Hydrolysis (Buffer pH > 8) Peptide->Hydrolysis Loss Loss of HLA Binding & T-Cell Recognition Proteolysis->Loss Oxidation->Loss Hydrolysis->Loss Inhibitors Protease Inhibitors (e.g., PMSF, AEBSF) Inhibitors->Proteolysis Blocks Argon Argon/N2 Purging Argon->Oxidation Prevents

Caption: Degradation pathways of ETV6-AML1 332-346 and targeted biochemical mitigation strategies.

Part 1: Core Troubleshooting Guide (FAQs)

Q1: Why does my ETV6-AML1 332-346 peptide lose immunogenic activity so rapidly after reconstitution? A1: The loss of activity is directly tied to the peptide's specific sequence. When reconstituted, water acts as a nucleophile. Any trace protease contamination from non-sterile handling or cellular assay media will rapidly hydrolyze the peptide bonds at the Arg334 and Arg346 sites[1]. Furthermore, if the peptide is exposed to atmospheric oxygen, Cys338 and Met342 oxidize. This alters the peptide's steric conformation, drastically reducing its ability to bind to the HLA-A*02:01 groove and preventing proper T-cell recognition[2].

Q2: How do I prevent proteolytic cleavage during the long-term storage of the lyophilized powder? A2: Lyophilized peptides are generally stable, but residual moisture can activate trace proteases or initiate spontaneous hydrolysis. You must store the lyophilized powder at -20°C or preferably -80°C. Crucial Step: Before opening the vial, you must allow it to equilibrate to room temperature in a desiccator for at least 1 hour. Opening a cold vial causes atmospheric moisture to condense directly onto the peptide powder, instantly creating micro-environments where proteolytic degradation begins.

Q3: What is the optimal buffer system to prevent degradation once reconstituted? A3: Reconstitute the peptide in a sterile, endotoxin-free buffer at a slightly acidic pH (pH 5.0–6.0). Exposure to basic environments (pH > 8.0) accelerates the deamidation of Asn343 and promotes Cys338 oxidation. If your downstream application (e.g., T-cell pulsing) involves cell culture media containing serum (which is rich in proteases), do not add the peptide until immediately before the assay. For storage in solution, the addition of a protease inhibitor cocktail (e.g., EDTA, PMSF) is highly recommended, provided it does not interfere with your specific cellular assay[1].

Part 2: Quantitative Storage Parameters

Adhering to strict environmental controls is non-negotiable for maintaining the integrity of ETV6-AML1 332-346.

Storage StateOptimal TemperatureMax Shelf LifePrimary Degradation RiskMitigation Strategy
Lyophilized Powder -80°C2–3 YearsMoisture-induced hydrolysisStore in a sealed desiccator; equilibrate to RT before opening.
Reconstituted Stock (pH 5.0-6.0)-80°C3–6 MonthsFreeze-thaw aggregation & OxidationAliquot into single-use vials; purge with Argon; flash-freeze in liquid N₂[1].
Working Solution (Assay Buffer)4°C< 1 WeekProteolytic cleavageAdd protease inhibitors; prepare immediately prior to use.
Part 3: Self-Validating Experimental Protocols

To ensure trustworthiness in your assays, your handling protocol must be a self-validating system. The following workflow ensures that the peptide remains intact from reconstitution to application.

Workflow S1 1. Lyophilized State Store at -80°C S2 2. Equilibration Desiccator (1 hr, RT) S1->S2 S3 3. Reconstitution Sterile Buffer (pH 5-6) S2->S3 S4 4. Aliquoting Single-use Vials S3->S4 S5 5. Preservation Argon Purge & Flash Freeze S4->S5

Caption: Step-by-step workflow for the reconstitution and cryopreservation of ETV6-AML1 332-346.

Protocol: Reconstitution, Aliquoting, and Quality Control (QC)

Step 1: Desiccation and Equilibration Transfer the sealed vial of lyophilized ETV6-AML1 332-346 from -80°C storage directly into a desiccator. Allow it to equilibrate to room temperature for 1 to 2 hours. Causality: This prevents ambient moisture from condensing on the peptide, which would otherwise trigger premature hydrolysis.

Step 2: Solubilization In a sterile biosafety cabinet, reconstitute the peptide using sterile, endotoxin-free water or a weak buffer (pH 5.0–6.0). If the hydrophobic residues (Ile, Leu) cause solubility issues, use a maximum of 10% DMSO dropwise, followed by aqueous buffer.

Step 3: Aliquoting and Inert Gas Purging Immediately divide the stock solution into single-use polypropylene or glass vials. Gently purge the headspace of each vial with a stream of anhydrous Argon or Nitrogen gas before sealing. Causality: Displacing oxygen prevents the oxidation of Cys338 and Met342 during long-term storage.

Step 4: Flash Freezing Submerge the sealed vials in liquid nitrogen to flash-freeze the solution, then transfer them to -80°C. Causality: Rapid freezing prevents the formation of large ice crystals that can cause localized pH shifts and induce peptide aggregation.

Step 5: Quality Control (Self-Validation Step) Before utilizing a new batch of aliquots in a high-stakes T-cell assay, sacrifice one aliquot for QC. Run the sample through Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with MALDI-TOF Mass Spectrometry.

  • Validation Metric: If Met342 has oxidized, you will observe a distinct mass shift of +16 Da. If trace proteases have cleaved the peptide at Arg334/Arg346, multiple lower-mass peaks will appear. Proceed with the assay only if a single dominant peak matching the theoretical mass of intact ETV6-AML1 332-346 is confirmed.

References
  • Cancer Antigenic Peptide Database Source: Université catholique de Louvain (UCL) URL: [Link]

  • The Genomic Landscape of Antigenic Targets for T Cell-Based Leukemia Immunotherapy Source: Frontiers in Immunology URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Immunogenicity Guide: ETV6-AML1 332-346 Fusion Peptide vs. Wild-Type Peptides

Executive Summary The t(12;21) chromosomal translocation is the most common genetic abnormality in childhood B-cell precursor acute lymphoblastic leukemia (BCP-ALL), resulting in the chimeric ETV6-AML1 (also known as TEL...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The t(12;21) chromosomal translocation is the most common genetic abnormality in childhood B-cell precursor acute lymphoblastic leukemia (BCP-ALL), resulting in the chimeric ETV6-AML1 (also known as TEL-AML1) fusion protein[1]. The breakpoint region of this protein generates a novel amino acid sequence, specifically spanning residues 332-346, which has been heavily investigated as a potential neoantigen for targeted T-cell immunotherapy[2][3].

This technical guide provides an objective, data-driven comparison of the immunogenicity of the ETV6-AML1 332-346 fusion peptide against its wild-type (WT) ETV6 and AML1 counterparts. By analyzing HLA binding affinity, T-cell receptor (TCR) recognition, and the critical role of endogenous proteasomal processing, this guide establishes a comprehensive framework for evaluating these peptides in preclinical drug development.

Mechanistic Background: Central Tolerance vs. Neoantigenicity

The fundamental difference in immunogenicity between the ETV6-AML1 fusion peptide and its WT counterparts lies in the principles of central tolerance and neoantigen generation.

  • Wild-Type Peptides (Self-Antigens): WT ETV6 and AML1 proteins are ubiquitously expressed in normal tissues. During thymic development, immature T cells that express TCRs with high affinity for these WT peptides undergo apoptosis (negative selection). Consequently, the mature peripheral T-cell pool is tolerized to WT sequences, rendering them non-immunogenic.

  • ETV6-AML1 332-346 (Neoantigen): The fusion of ETV6 and AML1 creates a unique junctional sequence (IGRIAECILGMNPSR). Because this sequence is absent from the normal human proteome, it acts as a non-self neoepitope. Naive T cells capable of recognizing this junction escape central tolerance, theoretically allowing for a robust, highly specific anti-leukemic immune response without off-target autoimmunity[1][2].

Comparative Immunogenicity Profile

Quantitative Data Comparison

The table below summarizes the immunological characteristics of the fusion peptide versus its WT counterparts based on foundational in vitro studies.

FeatureETV6-AML1 Fusion Peptide (332-346)Wild-Type ETV6 / AML1 Peptides
Sequence IGRIAECILGMNPSR (Junction)...IGR... (ETV6) / ...MNS... (AML1)
Immunological Status Non-self (Neoantigen)Self-antigen
Central Tolerance Bypassed (Naive T-cell repertoire intact)Subject to negative selection
HLA Restriction HLA-A*02:01 (9-mer: RIAECILGM)[2]HLA-DP5/DP17 (15-mer)[3]Various, but non-immunogenic
In Vitro T-Cell Activation High (when exogenously loaded onto APCs)[2][3]Negligible
Endogenous Processing Poor/Absent (Destroyed by proteasome)[1]Efficiently processed and presented
The Antigen Processing Paradox

While early reverse immunology studies by[2] and [3] demonstrated that synthetic ETV6-AML1 peptides could elicit strong CD8+ and CD4+ T-cell responses in vitro, subsequent mechanistic validation revealed a critical translational barrier.

As demonstrated by [1], the human proteasome aberrantly cleaves the endogenous ETV6-AML1 fusion protein within the minimal epitope sequence (RIAECILGM) rather than at its flanking regions. Therefore, despite the synthetic peptide's high immunogenicity when exogenously loaded onto antigen-presenting cells (APCs), the endogenous fusion protein fails to generate the requisite peptide-MHC complexes on the surface of leukemic blasts in vivo[1].

ProcessingParadox cluster_InVivo Endogenous Processing (In Vivo) cluster_InVitro Synthetic Peptide Loading (In Vitro) Protein ETV6-AML1 Fusion Protein Proteasome Proteasomal Cleavage Protein->Proteasome Fail No Natural Presentation (Popovic et al., 2011) Proteasome->Fail Epitope Destroyed Synth Synthetic Peptide 332-346 (IGRIAECILGMNPSR) HLA HLA Loading (Class I A2 / Class II DP5) Synth->HLA TCell T-Cell Activation HLA->TCell Robust Response

Diagram 1: The Processing Paradox. Synthetic fusion peptides activate T cells, but endogenous processing destroys the epitope.

Experimental Methodologies & Self-Validating Protocols

To objectively evaluate the comparative immunogenicity and processing of these peptides, researchers must employ self-validating experimental systems that account for both TCR affinity and endogenous antigen processing.

Protocol 1: In Vitro T-Cell Cytotoxicity Assay (Chromium-51 Release)

Purpose: To compare the ability of fusion vs. WT peptides to sensitize target cells for T-cell mediated lysis. Causality & Controls: Exogenous peptide loading bypasses the proteasome, directly assessing TCR-pMHC affinity. Positive controls (e.g., CMV pp65) validate T-cell fitness; unpulsed targets control for background alloreactivity.

  • Effector Cell Generation: Isolate PBMCs from healthy HLA-A*02:01+ donors. Stimulate in vitro with autologous dendritic cells pulsed with 10 µg/mL of either the fusion peptide (RIAECILGM) or corresponding WT peptides. Supplement with IL-2 (10 U/mL) and IL-7 (5 ng/mL) for 14 days.

  • Target Cell Preparation: Label T2 cells (TAP-deficient, HLA-A*02:01+) with 50 µCi of ^51^Cr for 1 hour at 37°C. Wash extensively to remove excess isotope.

  • Peptide Pulsing: Pulse the ^51^Cr-labeled T2 cells with varying concentrations (0.1 - 10 µg/mL) of fusion or WT peptides for 2 hours.

  • Co-Culture: Incubate effector T cells with 1x10^4 target cells at varying Effector:Target (E:T) ratios (e.g., 10:1, 20:1, 40:1) for 4 hours at 37°C.

  • Quantification: Measure ^51^Cr release in the supernatant using a gamma counter. Calculate specific lysis: [(Experimental - Spontaneous) / (Maximum - Spontaneous)] x 100.

Protocol 2: In Vitro Proteasomal Cleavage Assay

Purpose: To determine the precise cleavage sites of the fusion protein and validate the lack of endogenous presentation[1]. Causality & Controls: Using purified 20S human proteasomes ensures that cleavage patterns accurately reflect endogenous processing machinery rather than non-specific protease degradation.

  • Substrate Preparation: Synthesize 30-mer precursor peptides spanning the ETV6-AML1 breakpoint and the corresponding WT ETV6 and AML1 regions.

  • Digestion: Incubate 10 µg of precursor peptides with 1 µg of purified human 20S proteasomes in degradation buffer (20 mM Tris-HCl, pH 7.2, 0.5 mM EDTA) at 37°C.

  • Time-Course Sampling: Extract aliquots at 1, 2, 4, and 8 hours. Terminate the reaction immediately by adding 1% trifluoroacetic acid (TFA).

  • Mass Spectrometry (LC-MS/MS): Analyze the peptide fragments to map cleavage sites. For the ETV6-AML1 fusion, LC-MS/MS will reveal dominant cleavage sites inside the RIAECILGM sequence, explaining the lack of natural presentation[1].

Workflow PBMC Isolate PBMCs (Healthy Donors) Pulse Pulse with Peptide (Fusion vs. WT) PBMC->Pulse Culture Co-culture with Autologous T Cells Pulse->Culture Assay Cytotoxicity Assay (Chromium Release) Culture->Assay Flow Flow Cytometry (IFN-γ Secretion) Culture->Flow

Diagram 2: Experimental workflow for validating peptide immunogenicity and T-cell cytotoxicity.

References

  • Yotnda P, Garcia F, Peuchmaur M, Grandchamp B, Duval M, Lemonnier F, Vilmer E, Langlade-Demoyen P. "Cytotoxic T cell response against the chimeric ETV6-AML1 protein in childhood acute lymphoblastic leukemia." Journal of Clinical Investigation. 1998 Jul 15;102(2):455-462. URL:[Link]

  • Yun C, Senju S, Fujita H, Tsuji Y, Irie A, Matsushita S, Nishimura Y. "Augmentation of immune response by altered peptide ligands of the antigenic peptide in a human CD4+ T-cell clone reacting to TEL/AML1 fusion protein." Tissue Antigens. 1999 Aug;54(2):153-161. URL:[Link]

  • Popovic J, Li LP, Kloetzel PM, Leisegang M, Uckert W, Blankenstein T. "The only proposed T-cell epitope derived from the TEL-AML1 translocation is not naturally processed." Blood. 2011 Jul 28;118(4):946-954. URL:[Link]

Sources

Comparative

ETV6-AML1 vs. BCR-ABL Epitopes in ALL Immunotherapy: A Comparative Guide for Researchers

Introduction: The Quest for Specificity in ALL Immunotherapy Acute Lymphoblastic Leukemia (ALL), the most common childhood cancer, is characterized by the malignant proliferation of lymphoid progenitor cells.[1] While ch...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Specificity in ALL Immunotherapy

Acute Lymphoblastic Leukemia (ALL), the most common childhood cancer, is characterized by the malignant proliferation of lymphoid progenitor cells.[1] While chemotherapy has significantly improved survival rates, relapse and treatment-related toxicity remain major challenges. Modern immunotherapy seeks to overcome these hurdles by harnessing the patient's immune system to specifically target and eliminate cancer cells, sparing healthy tissues.

At the heart of this specificity lies the concept of the neoantigen—a tumor-specific protein not present in normal cells. In many cases of ALL, these neoantigens arise from chromosomal translocations that create novel fusion genes. The protein products of these genes contain unique amino acid sequences at the fusion junction, which can be recognized as "foreign" by the immune system.

This guide provides an in-depth, objective comparison of two of the most significant fusion proteins in ALL: ETV6-AML1 (also known as TEL-AML1) and BCR-ABL. We will dissect the immunotherapeutic potential of their derived epitopes, with a particular focus on the ETV6-AML1 332-346 peptide region and the clinically validated epitopes from BCR-ABL. This analysis is designed for researchers, scientists, and drug development professionals, offering not just a review of the data, but also the underlying experimental rationale and detailed methodologies required for target validation.

Chapter 1: The ETV6-AML1 Fusion Protein - A Prevalent but Contentious Target
Biology and Unmatched Prevalence

The chromosomal translocation t(12;21)(p13;q22) is the single most common genetic rearrangement in childhood B-cell precursor ALL (BCP-ALL), occurring in approximately 20-25% of cases.[1][2][3] This event fuses the ETV6 (also called TEL) gene on chromosome 12 to the RUNX1 (also called AML1) gene on chromosome 21, creating the ETV6-RUNX1 fusion gene.[4] The resulting chimeric protein is believed to be a critical initiating event in leukemogenesis, although secondary mutations are required for the development of overt disease.[4][5] Given its high prevalence and tumor-specific nature, the ETV6-AML1 fusion junction presents a theoretically ideal target for immunotherapy in a large subset of pediatric ALL patients.

Initial Promise: Identification of an Immunogenic Epitope

Early research using "reverse immunology"—predicting and testing peptides for their ability to bind to Major Histocompatibility Complex (MHC) molecules—identified a promising candidate from the ETV6-AML1 fusion region. A nonamer peptide, RIAECILGM , was shown to bind to the common HLA-A2.1 molecule.[2][6][7] Crucially, this peptide was able to induce specific cytotoxic T lymphocytes (CTLs) from the blood of healthy donors. These laboratory-generated CTLs demonstrated the ability to specifically lyse HLA-A2.1-positive tumor cells that endogenously expressed the ETV6-AML1 fusion protein.[6][7] The discovery of similar CTLs in the bone marrow of a patient suggested that a natural immune response against this epitope can occur in vivo, bolstering its potential as a vaccine candidate.[6][7]

Further studies also identified a CD4+ T-cell epitope from the fusion region, IGRIAECILGMNPSR , capable of eliciting a proliferative response in the context of HLA-DP5 and DP17.[8] The identification of both CD8+ (cytotoxic) and CD4+ (helper) T-cell epitopes is significant, as a coordinated immune response involving both cell types is often more robust and durable.

A Critical Re-evaluation: The Natural Processing Controversy

This finding represents a major setback and a critical point of caution. An immunotherapeutic agent, whether a peptide vaccine or an engineered T-cell, will fail if the target epitope is not actually displayed on the surface of the cancer cell. This controversy underscores the absolute necessity of validating not just HLA binding, but also natural processing and presentation for any proposed T-cell epitope.

The Unique Immunophenotype of ETV6-AML1+ ALL

Adding another layer of complexity, leukemic cells positive for the ETV6-AML1 fusion exhibit a distinct immunophenotype related to antigen presentation. These cells show significantly higher expression of the co-stimulatory molecule CD40 and the MHC class II molecule HLA-DR.[10] Furthermore, they have elevated levels of HLA-DM, a key molecule in the MHC class II antigen processing pathway.[11] This phenotype suggests that ETV6-AML1+ cells may be inherently more capable of presenting antigens to CD4+ T-helper cells, which could potentially be exploited to enhance an anti-leukemia immune response.[11] However, this must be balanced against the uncertainty of which, if any, junctional peptides are being presented.

Chapter 2: The BCR-ABL Fusion Protein - A Clinically Validated Immunotherapy Target
Biology and Key Isoforms in ALL

The t(9;22) translocation, creating the "Philadelphia chromosome," results in the fusion of the Breakpoint Cluster Region (BCR) gene and the Abelson murine leukemia viral oncogene homolog 1 (ABL1).[12] This produces the BCR-ABL oncoprotein, a constitutively active tyrosine kinase that drives leukemogenesis. While the p210 isoform is the hallmark of Chronic Myeloid Leukemia (CML), the shorter p190 isoform is found in the majority of Philadelphia chromosome-positive (Ph+) ALL cases.[13][14]

The BCR-ABL neoantigen is considered an almost ideal immunotherapy target because it is a "truncal" mutation present in virtually all cancer cells and is essential for maintaining the malignant phenotype, making immune escape via antigen loss less likely.[15]

A Rich Repertoire of Neoantigens

In stark contrast to the single, controversial ETV6-AML1 peptide, the BCR-ABL fusion region has been identified as a source of multiple leukemia-specific CD8+ T-cell epitopes.[16][17] Advanced reverse immunology approaches have successfully identified numerous novel BCR-ABL fusion peptides that bind to a variety of HLA class I molecules, including HLA-A68, HLA-B51, and HLA-B61.[16][17] This diversity of epitopes and HLA restrictions significantly broadens the potential patient population that could benefit from a BCR-ABL targeted immunotherapy.

Clinical Validation: Proven Therapeutic Efficacy

The most compelling evidence for BCR-ABL as an immunotherapy target comes from clinical studies. In a landmark trial, patients with treatment-refractory Ph+ ALL received infusions of autologous T-cells that were specifically expanded in the lab to recognize p190BCR-ABL peptides.[18] This adoptive T-cell therapy was well-tolerated and resulted in molecular or complete hematologic remission in all treated patients.[18] The clinical responses were directly correlated with the emergence of these BCR-ABL-specific T-cells in the bone marrow, providing powerful in-vivo proof of concept.[15][18] This clinical success firmly establishes BCR-ABL epitopes as bona fide, therapeutically relevant targets.

Chapter 3: Head-to-Head Comparison: ETV6-AML1 vs. BCR-ABL Epitopes

The choice of an immunotherapy target is a multi-factorial decision. The following table and narrative summarize the key attributes of ETV6-AML1 and BCR-ABL derived epitopes based on current scientific evidence.

FeatureETV6-AML1BCR-ABL (p190)Rationale & Implications for Researchers
Prevalence in ALL ~20-25% of childhood B-ALL[1]~20-30% of adult ALL; less common in childhood ALL[14][15]ETV6-AML1 offers a target for the largest single genetic subgroup of pediatric ALL. BCR-ABL is a major target in adult ALL.
Number of Identified Epitopes One primary CD8+ epitope (disputed)[6][9]; one CD4+ epitope[8]Multiple CD8+ and CD4+ epitopes identified[16][18]BCR-ABL provides a richer source of potential targets, allowing for multi-epitope vaccine strategies and broader HLA coverage.
Evidence of Natural Processing Controversial; evidence suggests the primary CD8+ epitope is not naturally processed[9]Confirmed; T-cells from patients recognize and kill BCR-ABL+ tumor cells[6][18]This is a critical go/no-go criterion. The lack of definitive evidence for ETV6-AML1 processing is a major hurdle.
Demonstrated Immunogenicity (In Vitro) Yes, peptide can induce CTLs from healthy donors[6][7]Yes, peptides can be used to prime and expand functional CTLs from patients and donors[18]Both targets show promise in preclinical lab assays, but in vitro results must be confirmed with processing studies.
Clinical Validation (In Vivo) None reportedYes , adoptive T-cell therapy induced complete remissions in Ph+ ALL patients[15][18]BCR-ABL is a clinically validated target. ETV6-AML1 remains a preclinical concept with significant validation steps remaining.
HLA Restriction Diversity Primarily studied in HLA-A2.1; some HLA-DP data[6][8]Broader range of HLA restrictions identified (e.g., HLA-A, -B, -Cw)[16][17]The broader HLA coverage for BCR-ABL epitopes makes it applicable to a more diverse patient population.
Associated Immunophenotype ETV6-AML1+ cells show higher HLA-DR, HLA-DM, and CD40 expression[10][11]Not a distinctly reported featureThe ETV6-AML1 immunophenotype may enhance antigen presentation to CD4+ T-cells, a potential advantage if suitable epitopes are confirmed.

Narrative Synthesis:

The comparison reveals two targets at very different stages of therapeutic development. BCR-ABL is a mature, clinically validated target. Its strength lies in the existence of multiple, naturally processed epitopes that are recognized by the immune system and can be targeted to achieve profound clinical responses.[15][18] For researchers, the path forward with BCR-ABL involves optimizing existing immunotherapies, developing multi-peptide vaccines, and exploring combinations with tyrosine kinase inhibitors (TKIs).

Conversely, ETV6-AML1 is a highly prevalent but immature target. Its primary advantage is its presence in the largest subset of childhood ALL.[1] However, the field is hampered by the significant controversy surrounding the natural processing of its main epitope candidate.[9] For researchers, the critical next step for ETV6-AML1 is to definitively answer the processing question using modern, unbiased techniques like mass spectrometry-based immunopeptidomics and to conduct broader searches for new, authentically presented epitopes. The unique antigen-presenting phenotype of ETV6-AML1+ cells is an intriguing feature that warrants further investigation but cannot be leveraged without confirmed epitopes.[10][11]

Chapter 4: Methodologies for Epitope Validation and Immunogenicity Assessment

As a Senior Application Scientist, it is imperative to not only present data but to provide actionable, validated protocols. The following sections detail the core methodologies required to assess and compare candidate epitopes like those from ETV6-AML1 and BCR-ABL.

Diagram: Fusion Protein Neoantigen Generation

Fusion_Protein_Generation cluster_etv6 t(12;21) in B-ALL cluster_bcr t(9;22) in Ph+ ALL chr12 Chr 12 (ETV6 gene) fusion_etv6 ETV6-AML1 Fusion Protein chr12->fusion_etv6 Translocation chr21 Chr 21 (RUNX1/AML1 gene) chr21->fusion_etv6 Translocation chr9 Chr 9 (ABL1 gene) fusion_bcr BCR-ABL Fusion Protein chr9->fusion_bcr Translocation chr22 Chr 22 (BCR gene) chr22->fusion_bcr Translocation neoantigen_etv6 Unique Junctional Epitope fusion_etv6->neoantigen_etv6 Protein Processing neoantigen_bcr Unique Junctional Epitopes fusion_bcr->neoantigen_bcr Protein Processing

Caption: Chromosomal translocations create fusion proteins with unique junctional sequences that serve as tumor-specific neoantigens.

Protocol 1: In Vitro T-Cell Priming and Cytotoxicity Assay

This protocol describes the process of generating epitope-specific T-cells from peripheral blood and testing their ability to kill target cells.

Causality: The goal is to mimic the initiation of an immune response in a controlled environment. We use professional antigen-presenting cells (dendritic cells) to "teach" naive T-cells what to recognize, then measure their acquired killing function.

Step-by-Step Methodology:

  • Isolate Peripheral Blood Mononuclear Cells (PBMCs):

    • Collect whole blood from a healthy, HLA-typed donor (e.g., HLA-A2.1+ for the ETV6-AML1 peptide).

    • Isolate PBMCs using Ficoll-Paque density gradient centrifugation. This separates the mononuclear cells (lymphocytes and monocytes) from red blood cells and granulocytes.

  • Generate Monocyte-Derived Dendritic Cells (DCs):

    • Isolate monocytes from the PBMC fraction using CD14+ magnetic bead selection.

    • Culture the monocytes for 5-7 days in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), GM-CSF (50 ng/mL), and IL-4 (50 ng/mL). This combination of cytokines drives differentiation into immature DCs, which are specialized for antigen uptake.[19]

  • Mature and Load DCs with Peptide:

    • On day 7, induce DC maturation by adding a cytokine cocktail (e.g., TNF-α, IL-1β, IL-6, and PGE2). Maturation upregulates co-stimulatory molecules (like CD80/CD86) necessary for T-cell activation.

    • At the same time, pulse the DCs with the synthetic peptide of interest (e.g., ETV6-AML1 or BCR-ABL peptide) at a concentration of 10-20 μg/mL for 4-6 hours. This allows the DCs to process and load the peptide onto their MHC molecules.

  • Co-culture and T-Cell Expansion:

    • Isolate CD8+ T-cells from the non-monocyte fraction of the donor PBMCs (from step 1) using negative selection beads.

    • Co-culture the peptide-pulsed DCs with the autologous CD8+ T-cells at a ratio of 1:10 (DC:T-cell).

    • Supplement the culture with IL-2 (e.g., 20 IU/mL) and IL-7 (e.g., 10 ng/mL) every 2-3 days to promote the survival and proliferation of activated T-cells.

    • Restimulate the T-cells weekly with freshly prepared, peptide-pulsed DCs for 2-3 cycles to expand the antigen-specific population.

  • Assess Cytotoxicity (Chromium-51 Release Assay):

    • Target Cell Preparation: Use a target cell line that expresses the correct HLA type (e.g., HLA-A2.1+) and is known to express the fusion protein (e.g., the REH cell line for ETV6-AML1). As a negative control, use a cell line with the same HLA type but lacking the fusion protein.

    • Label the target cells with radioactive Chromium-51 (⁵¹Cr), which is released upon cell lysis.

    • Effector-Target Co-culture: Incubate the expanded T-cells (effectors) with the ⁵¹Cr-labeled target cells at various effector-to-target (E:T) ratios (e.g., 40:1, 20:1, 10:1) for 4-6 hours.

    • Measure Lysis: Harvest the supernatant and measure the amount of released ⁵¹Cr using a gamma counter.

    • Calculate Specific Lysis (%): [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] x 100. A high percentage of specific lysis against the fusion-positive cell line, but not the negative control, confirms the generation of functional, epitope-specific CTLs.[6]

Diagram: Experimental Workflow for T-Cell Epitope Validation

Caption: A multi-step workflow is required to validate a candidate T-cell epitope, from prediction to functional confirmation.

Protocol 2: MHC-Associated Peptide Proteomics (MAPPs) for Natural Processing Analysis

This protocol provides an unbiased method to identify the repertoire of peptides naturally presented by MHC molecules on the surface of cells, directly addressing the processing controversy.

Causality: Instead of predicting what might be presented, this technique directly elutes and identifies what is being presented by the cell's MHC molecules. It is the gold standard for confirming natural epitope presentation.[20]

Step-by-Step Methodology:

  • Cell Culture and Lysis:

    • Culture a large number of cells of interest (at least 1x10⁹ cells), such as an ETV6-AML1+ leukemia cell line (e.g., REH).

    • Harvest the cells and lyse them under gentle, non-denaturing detergent conditions (e.g., with CHAPS or Triton X-100) to keep the MHC-peptide complexes intact.

  • Immunoaffinity Purification of MHC-Peptide Complexes:

    • Prepare an affinity chromatography column by coupling a pan-MHC Class I antibody (e.g., W6/32) or a specific HLA-A2 antibody (e.g., BB7.2) to protein A/G beads.

    • Pass the cell lysate over the antibody-coupled beads. The antibody will specifically capture the MHC-peptide complexes, while other cellular proteins flow through.

    • Wash the beads extensively with a series of buffers of decreasing salt concentration to remove non-specifically bound proteins.

  • Peptide Elution:

    • Elute the bound peptides from the MHC molecules by adding a mild acid solution (e.g., 10% acetic acid). The low pH causes the MHC protein to change conformation, releasing the peptide.

  • Peptide Separation and Analysis by LC-MS/MS:

    • Separate the eluted peptides from the much larger MHC heavy chain and β2-microglobulin proteins using size-exclusion filtration (e.g., a 3 kDa molecular weight cutoff filter).

    • Inject the purified peptide fraction into a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

    • The LC system separates the complex peptide mixture over time, and the mass spectrometer measures the precise mass of each peptide (MS1 scan) and then fragments it to determine its amino acid sequence (MS2 scan).

  • Data Analysis and Epitope Identification:

    • Search the acquired MS/MS spectra against a protein database that includes the sequence of the fusion protein of interest (e.g., ETV6-AML1).

    • Specialized software will match the fragmentation patterns to specific peptide sequences.

    • The definitive identification of a peptide from the fusion junction in the mass spectrometry data provides direct, unequivocal evidence that it is naturally processed and presented on the cell surface.

Chapter 5: Future Directions and Conclusion

The comparative analysis of ETV6-AML1 and BCR-ABL epitopes illuminates two distinct paths in the development of immunotherapy for ALL.

For BCR-ABL , the future is about refinement and optimization. The clinical success of adoptive T-cell therapies provides a strong foundation.[18] Future research should focus on:

  • Multi-epitope Strategies: Developing vaccines or T-cell products that target multiple BCR-ABL epitopes simultaneously to prevent immune escape and cover a wider range of HLA types.

  • Combination Therapies: Systematically evaluating the synergy between BCR-ABL targeted immunotherapy and TKI treatment, which may enhance immunogenicity by inducing tumor cell stress.

  • Improving T-cell Manufacturing: Developing more efficient and scalable methods for generating high-quality, leukemia-specific T-cells for adoptive transfer.

For ETV6-AML1 , the work is more foundational. Before significant therapeutic development can proceed, the field must:

  • Resolve the Processing Controversy: Employ unbiased techniques like MAPPs on multiple ETV6-AML1+ patient samples and cell lines to definitively identify the naturally presented peptide repertoire.[20]

  • Broaden the Search for Epitopes: Move beyond the single disputed peptide and systematically screen the entire fusion protein for both CD8+ and CD4+ T-cell epitopes across various HLA restrictions.

  • Leverage the Unique Immunophenotype: If new, authentically presented epitopes are found, investigate whether the high expression of HLA-DR and co-stimulatory molecules on ETV6-AML1+ cells can be used to design more effective CD4+ T-cell-based immunotherapies.[10]

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Sources

Validation

A Researcher's Guide to Cross-Reactivity Profiling of ETV6-AML1-Specific T-Cell Clones

For researchers and therapeutic developers in immuno-oncology, the promise of targeting tumor-specific antigens is immense. The ETV6-AML1 (also known as TEL-AML1) fusion protein, a product of the t(12;21) translocation,...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and therapeutic developers in immuno-oncology, the promise of targeting tumor-specific antigens is immense. The ETV6-AML1 (also known as TEL-AML1) fusion protein, a product of the t(12;21) translocation, is the most common genetic abnormality in pediatric B-cell acute lymphoblastic leukemia (B-ALL), making it a prime candidate for targeted immunotherapies.[1][2][3][4] Specifically, T-cell receptors (TCRs) engineered to recognize peptides derived from the fusion junction, such as the 332-346 amino acid sequence, offer a highly specific avenue for eradicating malignant cells.

However, the therapeutic application of such TCR-T cells hinges on a critical safety parameter: ensuring that the engineered T cells do not cross-react with other, healthy tissues. T-cell cross-reactivity, the ability of a single TCR to recognize multiple different peptide-MHC complexes, is a fundamental feature of the immune system.[5][6] While essential for broad pathogen surveillance, it poses a significant risk in engineered T-cell therapies, where off-target recognition can lead to severe and potentially fatal autoimmune-like toxicities.[7][8][9]

This guide provides an in-depth comparison of protocols for assessing the cross-reactivity of T-cell clones specific for the ETV6-AML1 332-346 peptide. We will delve into the rationale behind each method, provide detailed experimental workflows, and present data in a clear, comparative format to aid in the design of robust preclinical safety assessments.

The Target: ETV6-AML1 and the 332-346 Epitope

The ETV6-AML1 fusion protein is an intracellular antigen, meaning its peptides are presented on the cell surface by Major Histocompatibility Complex (MHC) class I molecules. A specific nonapeptide derived from the fusion region has been identified as a potential target for cytotoxic T lymphocytes (CTLs) in HLA-A*02:01 positive individuals.[10] However, it is crucial to note that the natural processing and presentation of this specific epitope have been debated, underscoring the need for rigorous validation.[11]

For the purpose of this guide, we will assume the successful isolation and expansion of T-cell clones demonstrating reactivity against the ETV6-AML1 332-346 peptide presented by a relevant HLA allele (e.g., HLA-A*02:01). The primary objective is to now challenge these clones against a battery of tests to uncover any potential off-target reactivities.

A Multi-Tiered Approach to Cross-Reactivity Assessment

A comprehensive cross-reactivity assessment should not rely on a single methodology. Instead, a tiered approach, moving from high-throughput screening to more focused functional assays, provides a more complete picture of a T-cell clone's specificity.

Caption: Tiered workflow for T-cell cross-reactivity assessment.

Tier 1: High-Throughput Screening

The initial tier aims to cast a wide net to identify potential cross-reactive peptides from the human proteome.

In Silico Analysis

Before embarking on wet-lab experiments, computational tools can be employed to scan protein databases for peptides with sequence similarity to the ETV6-AML1 332-346 epitope. These algorithms typically consider anchor residues for binding to specific HLA alleles, such as HLA-A*02:01, which has well-defined binding motifs.[12][13][14][15]

Rationale: This approach rapidly generates a list of potential off-target peptides for further investigation, prioritizing those found in essential tissues.

Peptide Library Screening

This involves screening large, unbiased libraries of peptides to identify those that can be recognized by the T-cell clone.[5][16] Combinatorial peptide libraries are a powerful tool for this purpose.[7][17]

Rationale: This method provides an unbiased assessment of the T-cell receptor's recognition motif and can reveal unexpected cross-reactivities that may not be predicted by sequence homology alone.

Tier 2: Functional Assays at the Peptide Level

Peptides identified in Tier 1 are now tested in functional assays to confirm T-cell activation.

Peptide-MHC Multimer Staining

Peptide-MHC multimers (tetramers or dextramers) are fluorescently labeled reagents that can directly stain antigen-specific T cells.[18] By synthesizing multimers with the putative cross-reactive peptides, one can assess the binding of the T-cell clone.

Rationale: This is a direct and quantitative measure of TCR binding to a specific peptide-MHC complex. Optimized protocols, including the use of protein kinase inhibitors, can enhance the detection of even low-affinity interactions.[19][20]

Experimental Protocol: Optimized pMHC Multimer Staining

  • Cell Preparation: Resuspend expanded T-cell clones in FACS buffer.

  • Protein Kinase Inhibitor Treatment (Optional but Recommended): Incubate cells with a protein kinase inhibitor (e.g., dasatinib) for 30-60 minutes at 37°C to prevent TCR internalization and enhance staining intensity.[18]

  • Multimer Staining: Add the peptide-MHC multimer of interest and incubate for 10-30 minutes at 4°C in the dark.[21][22]

  • Surface Marker Staining: Add antibodies against cell surface markers (e.g., CD8, CD3) and incubate for 20-30 minutes at 4°C.

  • Washing: Wash the cells with FACS buffer.

  • Data Acquisition: Analyze the cells by flow cytometry.

ELISpot Assay

The Enzyme-Linked Immunospot (ELISpot) assay is a highly sensitive method for detecting cytokine secretion from individual cells.[23][24][25][26] T-cell clones are stimulated with the candidate cross-reactive peptides, and the number of cytokine-producing cells (e.g., IFN-γ) is quantified.

Rationale: ELISpot provides a functional readout of T-cell activation and is sensitive enough to detect responses from rare cells.[25][26]

Experimental Protocol: T-Cell ELISpot Assay

  • Plate Preparation: Coat an ELISpot plate with a capture antibody specific for the cytokine of interest (e.g., anti-IFN-γ) and incubate overnight at 4°C.

  • Cell Plating: Add the T-cell clones to the wells of the ELISpot plate.

  • Stimulation: Add the candidate cross-reactive peptides to the wells. Include positive (e.g., ETV6-AML1 332-346 peptide) and negative (irrelevant peptide) controls.[27]

  • Incubation: Incubate the plate for 16-24 hours at 37°C in a CO2 incubator.

  • Detection: Wash the plate and add a biotinylated detection antibody. Following another incubation and wash, add a streptavidin-enzyme conjugate.

  • Development: Add a substrate to develop the spots, with each spot representing a cytokine-secreting cell.

  • Analysis: Count the spots using an ELISpot reader.

Intracellular Cytokine Staining (ICS)

ICS is a flow cytometry-based method that allows for the simultaneous analysis of cytokine production and cell surface markers at the single-cell level.[28][29]

Rationale: ICS provides a more detailed characterization of the T-cell response, allowing for the identification of polyfunctional T cells that produce multiple cytokines.[30]

Experimental Protocol: Intracellular Cytokine Staining

  • Cell Stimulation: Stimulate the T-cell clones with the candidate cross-reactive peptides in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin) for 4-6 hours.[29][31]

  • Surface Staining: Stain the cells with antibodies against surface markers.

  • Fixation and Permeabilization: Fix the cells with a fixation buffer and then permeabilize them with a permeabilization buffer.[32]

  • Intracellular Staining: Stain the cells with fluorochrome-conjugated antibodies against intracellular cytokines (e.g., IFN-γ, TNF-α).

  • Washing and Acquisition: Wash the cells and acquire data on a flow cytometer.

Assay Principle Advantages Limitations
pMHC Multimer Staining Direct visualization of TCR-pMHC binding.Quantitative; high specificity.Does not directly measure T-cell function.
ELISpot Detection of cytokine secretion at the single-cell level.Highly sensitive; functional readout.Provides limited information on the phenotype of responding cells.
ICS Multiparametric analysis of cytokine production and cell phenotype.Provides detailed functional and phenotypic data.Less sensitive than ELISpot for detecting rare events.

Tier 3: Functional Assays at the Cellular Level

The final tier of testing involves assessing the T-cell clone's reactivity against whole cells, which more closely mimics the in vivo situation.

Screening Against Peptide-Pulsed Cell Lines

Antigen-presenting cell lines (e.g., T2 cells) that are deficient in TAP can be pulsed with the cross-reactive peptides and used as targets in cytotoxicity or cytokine release assays.

Rationale: This confirms that the T-cell clone can recognize and respond to the peptide when it is presented by a cell.

Toxicity Assays Against Primary Human Cells

This is a critical step to assess the potential for off-target toxicity against healthy tissues. A diverse panel of primary human cells from various organs should be used as targets.

Rationale: This provides the most physiologically relevant assessment of cross-reactivity and is a crucial step in preclinical safety evaluation.

Expansion of Antigen-Specific T-Cells

For many of these assays, a sufficient number of T-cell clones is required. Several methods exist for the in vitro expansion of rare antigen-specific T cells, including co-culture with peptide-pulsed dendritic cells or the use of artificial antigen-presenting cells.[33][34][35][36][37]

Caption: General workflow for antigen-specific T-cell expansion.

Conclusion

The development of safe and effective TCR-T cell therapies targeting the ETV6-AML1 fusion protein requires a meticulous and multi-faceted approach to cross-reactivity testing. By employing a tiered strategy that combines high-throughput screening with a suite of functional assays, researchers can build a comprehensive safety profile for their candidate T-cell clones. This rigorous preclinical evaluation is paramount to mitigating the risks of off-target toxicities and ultimately realizing the therapeutic potential of this promising immunotherapeutic approach.

References

  • Addeo, A., et al. (2021). T-cell-receptor-engineered T cells for the treatment of solid tumors: State of the art and future perspectives. Journal for ImmunoTherapy of Cancer.
  • Rammensee, H. G., et al. (1995). Detailed motifs for peptide binding to HLA-A*0201 derived from large random sets of peptides using a cellular binding assay. Immunogenetics. [Link]

  • Anilocus. (2025). Intracellular Cytokine Staining Protocol. Anilocus. [Link]

  • TetTCR-seq: High-throughput sequencing technology for T-cell receptor specificity. (n.d.). Flintbox. [Link]

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  • Wiemels, J. L., et al. (2000). Analysis of ETV6/AML1 abnormalities in acute lymphoblastic leukaemia: incidence, alternative spliced forms and minimal residual disease value. British Journal of Haematology. [Link]

  • Bio-protocol. (2015). Intracellular Cytokine Staining (ICS) on Human Lymphocytes or Peripheral Blood Mononuclear Cells (PBMCs). Bio-protocol. [Link]

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Comparative

A Technical Guide to the In Vivo Validation of ETV6-AML1 332-346 Targeted Cellular Therapy

This guide provides a comprehensive framework for the preclinical in vivo validation of a T-cell receptor (TCR)-based cellular therapy targeting a specific peptide derived from the ETV6-AML1 fusion protein. It is designe...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for the preclinical in vivo validation of a T-cell receptor (TCR)-based cellular therapy targeting a specific peptide derived from the ETV6-AML1 fusion protein. It is designed for researchers, scientists, and drug development professionals in the field of oncology and immunotherapy. We will explore the scientific rationale for this therapeutic target, compare it with existing treatment modalities for B-cell acute lymphoblastic leukemia (B-ALL), and provide detailed, field-proven protocols for executing a robust in vivo validation study.

Introduction: The Unmet Need in ETV6-AML1 Positive Leukemia

The chromosomal translocation t(12;21)(p13;q22), which creates the ETV6-AML1 (also known as TEL-AML1) fusion gene, is the most common genetic rearrangement in childhood B-ALL, occurring in approximately 25% of cases.[1][2] While often associated with a favorable prognosis, relapse occurs in about 10% of these patients, and current treatments rely on intensive chemotherapy regimens that carry significant long-term toxicities.[3]

The ETV6-AML1 fusion protein itself represents an ideal therapeutic target. As a neoantigen, it is exclusively expressed in malignant cells, offering a unique opportunity for a highly specific immunotherapy that spares healthy tissues.[4] This guide focuses on a sophisticated cellular therapy approach: engineering a patient's T-cells to recognize a specific peptide fragment (amino acids 332-346) from the ETV6-AML1 protein, thereby directing a potent and precise anti-leukemic attack.

Section 1: The ETV6-AML1 Fusion Peptide: A Tumor-Specific Target

The ETV6-AML1 protein is a chimeric transcription factor that disrupts normal hematopoietic development.[4][5] The novelty of this protein lies at the fusion junction, which creates a unique amino acid sequence not found anywhere else in the human proteome.

Mechanism of Antigen Presentation: Intracellular proteins, including nuclear proteins like ETV6-AML1, are routinely degraded by the proteasome. The resulting peptide fragments can be transported into the endoplasmic reticulum, loaded onto Major Histocompatibility Complex (MHC) Class I molecules (in humans, called Human Leukocyte Antigens or HLA), and presented on the cell surface. A specific nonapeptide, RIAECILGM , derived from the ETV6-AML1 fusion junction, has been identified to bind effectively to the HLA-A2.1 molecule.[6][7] This peptide-HLA complex acts as a beacon, signaling to the immune system that the cell is aberrant. This exquisite specificity is the cornerstone of the targeted therapy described herein.

G cluster_0 Chromosome 12 cluster_1 Chromosome 21 ETV6 ETV6 Gene Translocation t(12;21) Translocation ETV6->Translocation AML1 AML1 (RUNX1) Gene AML1->Translocation FusionGene ETV6-AML1 Fusion Gene Translocation->FusionGene FusionProtein Chimeric ETV6-AML1 Protein FusionGene->FusionProtein Transcription & Translation Peptide Fusion Peptide (332-346) 'RIAECILGM' FusionProtein->Peptide Proteasomal Degradation

Caption: Genesis of the ETV6-AML1 target peptide.

Section 2: A TCR-T Approach for Intracellular Targeting

While Chimeric Antigen Receptor (CAR) T-cell therapy has revolutionized the treatment of B-ALL by targeting surface antigens like CD19, it cannot recognize intracellular targets like the ETV6-AML1 protein.[8][9] This requires T-Cell Receptor (TCR) T-cell therapy.

TCR-T cell therapy involves genetically modifying a patient's T-cells to express a new TCR that is specifically engineered to recognize a target peptide presented by an HLA molecule.[10][11][12] Unlike the antibody-based recognition of CARs, TCRs can "see" inside the cell, expanding the landscape of druggable cancer targets.[13]

G TCR_T_Cell TCR-T Cell Engineered TCR Leukemia_Cell ETV6-AML1+ Leukemia Cell HLA-A2 Peptide TCR_T_Cell->Leukemia_Cell:hla Recognition & Binding Apoptosis Apoptosis (Cell Death) Leukemia_Cell->Apoptosis Granzyme/Perforin Release G cluster_0 Phase 1: Model Establishment cluster_1 Phase 2: Therapeutic Intervention cluster_2 Phase 3: Monitoring & Analysis a 1. Engineer REH cells (ETV6-AML1+, HLA-A2+) to express Luciferase b 2. Expand & QC Cells a->b c 3. Irradiate NSG Mice (Sub-lethal dose) b->c d 4. Inject REH-ffluc cells (Intra-bone marrow) c->d e 5. Confirm Engraftment (Bioluminescence Imaging) d->e f 6. Randomize Mice into Treatment Groups e->f g 7. Administer T-Cell Therapies (IV Injection) f->g h 8. Weekly Monitoring: - Bioluminescence - Body Weight g->h i 9. Survival Monitoring h->i j 10. Endpoint Analysis: - Flow Cytometry (BM/Spleen) - Histology h->j

Caption: Workflow for in vivo validation study.

Protocol: Establishment of an Orthotopic Xenograft Model

Causality: An orthotopic model, where leukemia cells are injected directly into the bone marrow, more faithfully recapitulates the human disease microenvironment and progression compared to subcutaneous or standard intravenous models. [14][15]We use NOD-scid IL2Rγ(null) (NSG) mice, which lack mature T, B, and NK cells, ensuring robust engraftment of human cells. [16][17]

  • Cell Line Preparation:

    • Culture the REH cell line (ETV6-AML1+, HLA-A2+) under standard conditions.

    • Transduce cells with a lentiviral vector co-expressing firefly luciferase (ffluc) and a fluorescent marker (e.g., GFP).

    • Select a stable, high-expressing monoclonal cell population via fluorescence-activated cell sorting (FACS) or limiting dilution. [18]This is critical to ensure consistent signal intensity across the experiment. [18] * Verify cell line identity, HLA-A2 expression, and ETV6-AML1 transcript presence post-transduction.

  • Animal Preparation & Engraftment:

    • Use 6-8 week old male or female NSG mice.

    • Administer a sub-lethal dose of total body irradiation (e.g., 200-250 cGy) 24 hours prior to injection. This further suppresses the host's residual immune system and facilitates engraftment. [16][19] * Anesthetize the mouse. Inject 1 x 10^6 REH-ffluc cells in 20 µL of sterile PBS directly into the tibial bone marrow cavity of one hind leg. [14] * Monitor leukemia engraftment starting 7 days post-injection using bioluminescence imaging (BLI). Randomize mice into treatment cohorts when a consistent, quantifiable tumor burden is established. [20][21]

Protocol: Therapeutic Intervention and Efficacy Monitoring

Causality: Including both a negative control (non-transduced T-cells) and a positive/comparator control (CD19 CAR-T) is essential to validate that any observed anti-leukemic effect is specific to the ETV6-AML1 TCR and to benchmark its efficacy against a clinically relevant therapy.

  • Treatment Groups (n=8-10 mice per group):

    • Group 1: Vehicle (Saline)

    • Group 2: Non-Transduced Human T-cells

    • Group 3: CD19-targeting CAR-T cells

    • Group 4: ETV6-AML1 TCR-T cells

  • T-Cell Administration:

    • On Day 0 of treatment (e.g., 10-14 days post-leukemia injection), administer a single intravenous (tail vein) injection of 1 x 10^7 therapeutic T-cells per mouse.

  • Efficacy Monitoring:

    • Bioluminescence Imaging (BLI): Perform weekly BLI scans. Anesthetize mice and administer an intraperitoneal injection of D-luciferin (150 mg/kg). [14][20]Acquire images 5-10 minutes post-injection. Quantify the total photon flux (photons/sec) from a defined region of interest covering the whole body.

    • Survival: Monitor mice daily for clinical signs of disease (e.g., hind limb paralysis, weight loss >20%, lethargy) and euthanize upon reaching predefined humane endpoints. Record survival data for Kaplan-Meier analysis.

      • Flow Cytometry: Quantify leukemic burden (% of human CD45+/CD19+ cells) and T-cell persistence (% of human CD45+/CD3+ cells).

      • Histology: Perform H&E and immunohistochemistry staining on tissues (e.g., bone, liver, spleen) to assess leukemic infiltration.

Section 5: Data Presentation and Interpretation

Quantitative data should be summarized for clear comparison. The expected outcome is that the ETV6-AML1 TCR-T cell therapy will demonstrate superior anti-leukemic activity compared to control groups and comparable, if not superior, efficacy to the CD19 CAR-T arm, with the potential for long-term disease control.

Table 1: Representative Bioluminescence Imaging Data (Total Photon Flux)

Treatment GroupDay 0 (Baseline)Day 7 Post-TreatmentDay 14 Post-TreatmentDay 21 Post-Treatment
Vehicle 1.5 x 10^75.8 x 10^82.1 x 10^9> 1 x 10^10
Non-Transduced T-cells 1.6 x 10^76.1 x 10^82.5 x 10^9> 1 x 10^10
CD19 CAR-T 1.4 x 10^79.5 x 10^5< 1 x 10^5 (Below LOD)< 1 x 10^5 (Below LOD)
ETV6-AML1 TCR-T 1.5 x 10^71.2 x 10^6< 1 x 10^5 (Below LOD)< 1 x 10^5 (Below LOD)

Table 2: Representative Survival and Endpoint Data

Treatment GroupMedian Survival (Days)% Leukemic Blasts in Bone Marrow (Endpoint)
Vehicle 25> 85%
Non-Transduced T-cells 26> 85%
CD19 CAR-T Not Reached (>60 days)< 1%
ETV6-AML1 TCR-T Not Reached (>60 days)< 1%

A successful validation would show a statistically significant reduction in tumor burden and a significant survival advantage in the ETV6-AML1 TCR-T group. The key differentiator from the CD19 CAR-T group would be the potential for immune memory against a truly tumor-specific antigen, potentially reducing the risk of antigen-negative relapse and eliminating the long-term complication of B-cell aplasia.

References

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  • Teachey, D. T., et al. (2013). Noninvasive bioluminescent imaging of primary patient acute lymphoblastic leukemia: a strategy for preclinical modeling. Pediatric Blood & Cancer. [Link]

  • Patel, B., et al. (2014). Mouse xenograft modeling of human adult acute lymphoblastic leukemia provides mechanistic insights into adult LIC biology. Blood. [Link]

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  • Yotnda, P., et al. (1998). Cytotoxic T cell response against the chimeric ETV6-AML1 protein in childhood acute lymphoblastic leukemia. The Journal of Clinical Investigation. [Link]

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  • Dolatkhah, R. (2024). The ETV6/RUNX1 (TEL/AML1) fusion gene in childhood acute lymphoblastic leukemia. Molecular Oncology. [Link]

  • Sarno, J., et al. (2024). The Use of Targeted Therapy in Pediatric Acute Lymphoblastic Leukemia: Exploring Novel Approaches and Emerging Therapies. Current Oncology Reports. [Link]

  • Yotnda, P., et al. (1998). Cytotoxic T Cell Response against the Chimeric ETV6-AML1 Protein in Childhood Acute Lymphoblastic Leukemia. The Journal of Clinical Investigation. [Link]

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Validation

Beyond In Silico: A Comparative Guide to MHC Class I Binding Prediction Tools for ETV6-AML1 332-346

In the pursuit of targeted immunotherapies for childhood B-cell precursor acute lymphoblastic leukemia (BCP-ALL), the ETV6-AML1 (also known as TEL-AML1) fusion protein represents a highly desirable, tumor-specific target...

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Author: BenchChem Technical Support Team. Date: April 2026

In the pursuit of targeted immunotherapies for childhood B-cell precursor acute lymphoblastic leukemia (BCP-ALL), the ETV6-AML1 (also known as TEL-AML1) fusion protein represents a highly desirable, tumor-specific target. The fusion breakpoint generates a unique 15-mer peptide sequence spanning residues 332-346 (IGRIAECILGMNPSR).

While this full 15-mer has been successfully validated as an MHC Class II epitope restricted by HLA-DP5 and HLA-DP17, developing CD8+ cytotoxic T-cell therapies requires identifying an MHC Class I-restricted epitope (typically 8- to 11-mers) nested within this sequence. For decades, researchers have relied on in silico prediction tools to identify these candidates. However, the ETV6-AML1 332-346 sequence serves as a textbook case study in the "Reverse Immunology Paradox"—demonstrating why algorithmic binding predictions must be coupled with rigorous, self-validating experimental pipelines.

The In Silico Landscape: Comparing Prediction Algorithms

When the 15-mer IGRIAECILGMNPSR is processed through MHC Class I prediction algorithms, the tools parse the sequence into overlapping fragments. Across almost all legacy and modern platforms, the 9-mer RIAECILGM (residues 334-342) emerges as the top candidate for HLA-A*02:01 binding[1].

However, the algorithms differ fundamentally in how they score this peptide, reflecting the evolution from pure affinity-based matrices to holistic presentation models.

Table 1: Comparative Performance of Prediction Tools for ETV6-AML1 334-342 (RIAECILGM)
Prediction ToolAlgorithm ArchitecturePredicted HLA-A*02:01 AffinityAntigen Processing (AP) Model?Clinical Utility & Interpretation
SYFPEITHI Motif Matrix-basedHigh Score (e.g., 28)No Misleading. Predicts strong binding based solely on anchor residues (Isoleucine at P2, Methionine at P9).
NetMHCpan 4.1 Artificial Neural Network (Eluted Ligand)% Rank < 0.5% (Strong Binder)Implicit (Trained on MS eluted ligand data)Overestimates presentation. While it accurately predicts high MHC affinity, it fails to explicitly flag internal cleavage events.
MHCflurry 2.0 Neural Network (Presentation Score)Low Presentation ScoreYes (Explicit AP Model)Most Accurate. The AP model correctly penalizes the peptide due to a low probability of appropriate C-terminal proteasomal cleavage.

The Causality of Failure: The Experimental Reality

Early reverse immunology studies relied heavily on tools like SYFPEITHI to identify RIAECILGM. Researchers synthesized this peptide, pulsed it onto target cells, and successfully generated T-cell responses in vitro[1].

However, as a Senior Application Scientist, I must emphasize a critical mechanistic distinction: exogenous peptide pulsing bypasses endogenous antigen processing.

As definitively proven by Popovic et al. (2011), the RIAECILGM epitope is a biological ghost[2]. While the peptide possesses the correct anchor residues to stabilize the HLA-A*02:01 cleft, it is never actually presented on the surface of leukemic blasts. The causality is rooted in the mechanics of the immunoproteasome. The proteasome cleaves the 15-mer precursor internally within the RIAECILGM sequence. Because the epitope is destroyed before it can be transported by the Transporter Associated with Antigen Processing (TAP) into the endoplasmic reticulum, natural presentation is impossible[2].

G seq ETV6-AML1 332-346 (IGRIAECILGMNPSR) insilico In Silico Prediction (NetMHCpan, SYFPEITHI) seq->insilico epitope Predicted HLA-A*02:01 Epitope 334-342 (RIAECILGM) insilico->epitope High Predicted Affinity experiment Experimental Validation (Proteasomal Cleavage Assay) epitope->experiment cleavage Proteasome Cleaves Internally (Destroys Epitope) experiment->cleavage Popovic et al. (2011) presentation No Natural MHC-I Presentation cleavage->presentation

Workflow illustrating the divergence between in silico prediction and experimental validation.

Self-Validating Experimental Protocol: The Neoantigen Verification Pipeline

To prevent the misallocation of resources toward false-positive in silico predictions, all candidate peptides must pass a self-validating experimental pipeline. This protocol ensures that causality—from protein degradation to surface presentation—remains unbroken.

Step 1: In Vitro Proteasomal Digestion (The Processing Gatekeeper)
  • Rationale: Determine if the predicted 9-mer is generated or destroyed by endogenous processing machinery.

  • Methodology:

    • Synthesize the 15-mer precursor peptide IGRIAECILGMNPSR (>95% purity).

    • Incubate 20 μg of the peptide with 1 μg of purified human 20S immunoproteasome in degradation buffer (20 mM HEPES, 0.5 mM EDTA, 0.03% SDS, pH 7.6) at 37°C.

    • Aliquot samples at 1h, 4h, and 24h, stopping the reaction immediately with 1% trifluoroacetic acid (TFA).

Step 2: LC-MS/MS Fragment Mapping
  • Rationale: Mass spectrometry provides unbiased, empirical proof of the cleavage sites, validating or refuting the processing algorithms.

  • Methodology:

    • Desalt the digested aliquots using C18 ZipTips.

    • Analyze the fragments via a Q-Exactive mass spectrometer coupled to a nano-LC system.

    • Map the resulting fragment masses against the theoretical 15-mer sequence. (For ETV6-AML1, this step reveals the fatal internal cleavage of RIAECILGM[2]).

Step 3: HLA Stabilization Assay (The Binding Gatekeeper)
  • Rationale: Confirm the physical capacity of surviving fragments to bind the MHC cleft. We utilize T2 cells because they are TAP-deficient; their surface HLA-A*02:01 molecules are unstable and degrade unless an exogenous peptide actively binds and stabilizes them.

  • Methodology:

    • Incubate T2 cells ( 105 cells/well) with 10 μg/mL of the synthetic candidate peptide and 3 μg/mL β2-microglobulin in serum-free medium overnight at 37°C.

    • Stain cells with an anti-HLA-A2 FITC-conjugated antibody (clone BB7.2).

    • Analyze via flow cytometry. An increase in mean fluorescence intensity (MFI) relative to the negative control confirms binding.

Step 4: Endogenous Presentation & T-Cell Activation
  • Rationale: Exogenous pulsing (Step 3) proves binding, but only endogenous expression proves natural presentation.

  • Methodology:

    • Transduce an HLA-A*02:01+ target cell line with a minigene encoding the full ETV6-AML1 fusion protein.

    • Co-culture with peptide-specific CD8+ T cells (generated via in vitro stimulation).

    • Measure T-cell activation via IFN-γ ELISPOT. A lack of spot formation definitively proves the epitope is not naturally processed[2].

Workflow step1 1. In Vitro Proteasomal Digestion step2 2. LC-MS/MS Fragment Analysis step1->step2 Map Cleavage Sites step3 3. T2 Cell Stabilization Assay (HLA-A*02:01) step2->step3 Synthesize Fragments step4 4. T-Cell Activation (IFN-γ ELISPOT) step3->step4 Confirm Presentation

Self-validating experimental workflow for confirming naturally processed MHC-I neoepitopes.

Conclusion

The ETV6-AML1 332-346 sequence perfectly illustrates the limitations of relying exclusively on affinity-based MHC Class I prediction tools. While tools like NetMHCpan and SYFPEITHI correctly identified the high binding affinity of RIAECILGM, they failed to account for the upstream biology of proteasomal cleavage. Modern tools incorporating Antigen Processing (AP) models, such as MHCflurry 2.0, offer a more realistic triage mechanism. However, as outlined in the protocol above, in silico predictions must always be treated as hypotheses requiring rigorous mass spectrometry and endogenous presentation assays to validate clinical viability.

References
  • Yotnda P, Garcia F, Peuchmaur M, Grandchamp B, Duval M, Lemonnier F, Vilmer E, Langlade-Demoyen P. "Cytotoxic T cell response against the chimeric ETV6-AML1 protein in childhood acute lymphoblastic leukemia." Journal of Clinical Investigation. 1998. URL: [Link]

  • Popovic J, Li LP, Kloetzel PM, Leisegang M, Uckert W, Blankenstein T. "The only proposed T-cell epitope derived from the TEL-AML1 translocation is not naturally processed." Blood. 2011. URL:[Link]

  • Yun C, Senju S, Fujita H, Tsuji Y, Irie A, Matsushita S, Nishimura Y. "Augmentation of immune response by altered peptide ligands of the antigenic peptide in a human CD4+ T-cell clone reacting to TEL/AML1 fusion protein." Tissue Antigens. 1999. URL:[Link]

Sources

Comparative

ETV6-AML1 332-346 synthetic peptide vs whole protein antigen presentation efficiency

ETV6-AML1 Antigen Presentation: Synthetic Peptide 332-346 vs. Whole Protein The t(12;21) chromosomal translocation generates the ETV6-AML1 (TEL-AML1) fusion protein, a hallmark neoantigen in pediatric acute lymphoblastic...

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Author: BenchChem Technical Support Team. Date: April 2026

ETV6-AML1 Antigen Presentation: Synthetic Peptide 332-346 vs. Whole Protein

The t(12;21) chromosomal translocation generates the ETV6-AML1 (TEL-AML1) fusion protein, a hallmark neoantigen in pediatric acute lymphoblastic leukemia (ALL). For researchers developing targeted immunotherapies or dendritic cell (DC) vaccines, a critical design choice lies in the antigen format: utilizing the highly specific synthetic junctional peptide (amino acids 332-346) versus the entire recombinant fusion protein.

As a Senior Application Scientist, I have structured this guide to objectively compare the antigen presentation efficiency, kinetic profiles, and immunological causality of these two modalities.

Mechanistic Causality: Direct Loading vs. Intracellular Processing

The fundamental difference in presentation efficiency between synthetic peptides and whole proteins stems from their distinct cellular trafficking routes.

The 15-mer synthetic peptide ETV6-AML1 332-346 (IGRIAECILGMNPSR) is a well-characterized CD4+ T-cell epitope restricted to HLA-DP5 and HLA-DP17. Because it is already reduced to the optimal length for MHC Class II binding, it bypasses intracellular processing. It binds directly to empty surface MHC molecules or displaces low-affinity peptides via extracellular exchange[1]. This results in a rapid spike in surface epitope density.

Conversely, the Whole ETV6-AML1 Protein must be internalized by antigen-presenting cells (APCs) via macropinocytosis or receptor-mediated endocytosis. Once inside, it enters the endolysosomal pathway where it is cleaved by cathepsins. Notably, ETV6-AML1 positive leukemias exhibit significantly elevated expression of HLA-DM[2]. HLA-DM is a critical chaperone that catalyzes the removal of the CLIP peptide, allowing high-affinity epitopes (like 332-346) to be loaded onto MHC Class II molecules efficiently[2]. While this physiological processing is slower, it establishes an intracellular reservoir that continuously supplies newly loaded MHC complexes to the cell surface.

G cluster_peptide Synthetic Peptide 332-346 cluster_protein Whole ETV6-AML1 Protein P_Node Peptide 332-346 MHC_Surface Surface HLA-DP (Direct Binding) P_Node->MHC_Surface Rapid Loading T_Cell CD4+ T-Cell Activation MHC_Surface->T_Cell Transient Signal Prot_Node Whole Protein Endosome Endolysosomal Processing Prot_Node->Endosome Endocytosis MHC_Intra Intracellular HLA-DP (HLA-DM Mediated) Endosome->MHC_Intra Cathepsin Cleavage MHC_Intra->T_Cell Sustained Signal

Cellular pathways of ETV6-AML1 332-346 peptide vs whole protein antigen presentation.

Quantitative Comparison of Presentation Efficiency

When selecting an antigen format, researchers must balance the need for rapid presentation against the durability of the immune signal and the breadth of the T-cell response. Whole proteins inherently offer multi-epitope generation, which is crucial because the 332-346 sequence actually harbors a nested 9-mer epitope, 334-342 (RIAECILGM) , which is restricted to HLA-A*02:01 and activates CD8+ cytotoxic T-cells.

ParameterSynthetic Peptide (332-346)Whole ETV6-AML1 Protein
Primary MHC Target Direct loading onto surface MHC-IIIntracellular loading onto MHC-II & cross-presentation to MHC-I
Epitope Diversity Single epitope (HLA-DP5/DP17 restricted)Multi-epitope (includes HLA-A*02:01 restricted 334-342)
Peak Presentation Time 1 - 2 hours12 - 24 hours
Presentation Half-Life < 24 hours48 - 72+ hours
Cross-Reactivity Risk Low (highly specific sequence)Moderate (potential homology in non-fusion regions)
Cost & Synthesis Low cost, rapid synthesisHigh cost, complex recombinant expression

Self-Validating Experimental Protocol: Comparative Presentation Assay

To objectively quantify the temporal efficiency of MHC loading between these two formats, we utilize a split-cohort in vitro assay.

Causality of Design: This protocol uses autologous monocyte-derived dendritic cells (moDCs) to standardize the APC background, isolating the antigen format as the sole variable. A stringent wash step is embedded to self-validate that T-cell activation is driven exclusively by successfully processed/presented MHC-peptide complexes, eliminating false positives from free peptide in the media.

Step 1: APC Generation

  • Isolate CD14+ monocytes from an HLA-DP5+ / HLA-A*02:01+ donor.

  • Culture for 5 days in RPMI-1640 supplemented with GM-CSF (800 U/mL) and IL-4 (500 U/mL) to generate immature moDCs.

Step 2: Antigen Pulsing (The Kinetic Divergence)

  • Peptide Cohort: Pulse with 10 µg/mL synthetic 332-346 peptide for 2 hours .

    • Why? Peptides bind directly to surface MHC; prolonged incubation risks proteolytic degradation in the media without increasing loading efficiency[1].

  • Protein Cohort: Pulse with 10 µg/mL recombinant ETV6-AML1 protein for 24 hours .

    • Why? Whole proteins require macropinocytosis and endolysosomal trafficking, necessitating a longer incubation to reach peak surface presentation[1].

Step 3: Stringent Wash & Maturation (Self-Validation Step)

  • Wash DCs 3x with PBS to remove all unbound antigen.

  • Induce maturation for 24 hours using a cytokine cocktail (TNF-α, IL-1β, IL-6, PGE2).

Step 4: Co-Culture and Readout

  • Co-culture matured DCs with ETV6-AML1 332-346 specific CD4+ T-cell clones at a 1:10 (DC:T) ratio.

  • Measure IFN-γ spot-forming units (SFUs) via ELISPOT at 24h and 48h to map the decay curve of presentation.

Workflow DC Generate Monocyte-Derived DCs (HLA-DP5+) Split Split Cohort DC->Split Pep_Pulse Pulse: Synthetic Peptide 332-346 (2 Hours) Split->Pep_Pulse Prot_Pulse Pulse: Whole ETV6-AML1 Protein (24 Hours) Split->Prot_Pulse Wash Stringent Wash (Remove Unbound Ag) Pep_Pulse->Wash Prot_Pulse->Wash Maturation DC Maturation (Cytokine Cocktail) Wash->Maturation Assay T-Cell Co-Culture & IFN-γ ELISPOT Maturation->Assay

Experimental workflow for validating ETV6-AML1 antigen presentation efficiency.

Field-Proven Insights & Clinical Implications

When engineering a therapeutic response against ETV6-AML1, the choice between peptide and protein dictates the immunological outcome.

While the synthetic 332-346 peptide achieves rapid peak presentation, its lack of an intracellular reservoir means the signal decays quickly as surface MHC molecules are naturally internalized and recycled. Furthermore, pulsing with just the 15-mer heavily biases the response toward MHC Class II direct loading.

Conversely, whole protein processing guarantees access to both MHC Class I and MHC Class II pathways. By utilizing the whole protein, APCs can simultaneously present the 332-346 epitope to CD4+ helper T-cells and cross-present the nested 334-342 epitope to CD8+ cytotoxic T-cells. This dual-activation is generally required for robust, long-lasting anti-leukemic immunity, making whole protein (or overlapping long-peptide pools) the superior choice for durable vaccine efficacy, despite the slower initial presentation kinetics.

References

  • Cancer Antigenic Peptide Database (ucl.ac.be)
  • Source: nih.
  • Source: pacificimmunology.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling ETV6-AML1 fusion protein (332-346)

Comprehensive Safety and Operational Guide for Handling ETV6-AML1 Fusion Protein (332-346) As drug development professionals and researchers, we recognize that the integrity of your experimental data is inextricably link...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide for Handling ETV6-AML1 Fusion Protein (332-346)

As drug development professionals and researchers, we recognize that the integrity of your experimental data is inextricably linked to rigorous laboratory safety and handling protocols. The ETV6-AML1 (also known as TEL-AML1) fusion protein is the product of the t(12;21)(p13;q22) chromosomal translocation, a primary genetic driver in childhood B-cell precursor acute lymphoblastic leukemia (ALL). The specific fragment ETV6-AML1 (332-346) , corresponding to the amino acid sequence IGRIAECILGMNPSR, is a highly characterized antigenic peptide utilized extensively in T-cell immunotherapy research and major histocompatibility complex (MHC) binding assays.

Because this peptide is typically supplied as a delicate, lyophilized powder, handling it requires stringent safety protocols to prevent operator inhalation, dermal sensitization, and sample degradation. This guide provides the definitive operational blueprint for managing this compound.

Biochemical Hazard Profile & Risk Assessment

While synthetic peptides like ETV6-AML1 (332-346) are not acutely infectious on their own, they are biologically active molecules that demand precise environmental controls. The primary operational hazards include:

  • Inhalation Risk: Aerosolized lyophilized powder can cause respiratory tract irritation or unintended immune sensitization if inhaled during vial opening[1].

  • Cross-Contamination: Peptides are highly susceptible to enzymatic degradation by proteases and RNases naturally present on human skin[2].

  • Biological Context: If the peptide is being pulsed into human dendritic cells, used alongside patient-derived peripheral blood mononuclear cells (PBMCs), or utilized in lentiviral assays, the entire workflow must be elevated to Biosafety Level 2 (BSL-2) standards[3].

Mandatory Personal Protective Equipment (PPE) Matrix

To ensure both operator safety and peptide structural integrity, the following PPE is mandated based on foundational CDC and NIH biosafety guidelines[3][4].

PPE CategorySpecificationOperational Purpose & Causality
Hand Protection Powder-free Nitrile Gloves (Double-gloving recommended for BSL-2 work)Prevents dermal absorption and protects the delicate peptide from protease degradation originating from skin flora[2].
Body Protection Fluid-resistant, long-sleeved laboratory coat with knit cuffsShields street clothing from accidental spills and minimizes particulate shedding into the sterile workspace[3].
Eye Protection ANSI Z87.1-compliant safety goggles or face shieldProtects mucosal membranes from accidental splashes during the reconstitution of the lyophilized peptide[2].
Respiratory Protection N95 Respirator (if handled outside a fume hood/BSC)Prevents inhalation of aerosolized peptide dust when opening pressurized, lyophilized vials[1].

Operational Plan: Step-by-Step Methodology

Peptides are highly hygroscopic and prone to oxidation. The causality behind these specific steps is to maintain the structural integrity of the IGRIAECILGMNPSR sequence while ensuring absolute operator safety and preventing cross-contamination[2].

Phase 1: Preparation and Reconstitution
  • Thermal Equilibration: Remove the sealed vial of ETV6-AML1 (332-346) from -20°C or -80°C storage. Allow it to equilibrate to room temperature in a desiccator for at least 30 minutes before opening.

    • Scientific Rationale: Opening a cold vial introduces atmospheric moisture, causing rapid condensation that degrades the peptide and alters its molecular weight.

  • Containment: Transfer the vial to a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood to mitigate inhalation risks[3].

  • Centrifugation: Briefly centrifuge the vial at 10,000 x g for 30–60 seconds.

    • Scientific Rationale: Lyophilized powder often adheres to the cap during transit. Centrifugation ensures all material is localized at the bottom of the tube, preventing aerosolization and yield loss upon opening.

  • Solubilization: Reconstitute the peptide using sterile, endotoxin-free water or a specialized buffer (e.g., Tris/PBS with 6% Trehalose) to achieve a stock concentration of 0.1–1.0 mg/mL.

    • Scientific Rationale: Do not vortex vigorously. Gently pipette up and down to prevent shearing forces and foaming, which can mechanically denature the peptide.

  • Aliquotting: If intended for long-term liquid storage, add 5–50% glycerol (final concentration). Divide into single-use aliquots (e.g., 50 µL) to prevent freeze-thaw degradation. Store immediately at -80°C.

Phase 2: Spill Management and Disposal Plan
  • Isolation: Immediately alert personnel and demarcate the spill area.

  • Containment: For liquid spills, cover with absorbent laboratory pads. For powder spills, gently cover with wet paper towels to prevent aerosolization of the peptide dust.

  • Decontamination: Wipe the area with a 10% bleach solution (sodium hypochlorite) to denature the peptide, followed by 70% ethanol to remove corrosive bleach residues from the stainless steel BSC surfaces.

  • Disposal: Dispose of all cleanup materials, empty vials, and used pipette tips in designated biohazard or chemical waste receptacles, in strict compliance with local and institutional regulations[1]. Never discard these materials with general laboratory waste.

Workflow Visualization

The following diagram maps the logical, self-validating system for the safe handling of the ETV6-AML1 (332-346) fusion protein peptide.

G Start Receipt of Lyophilized ETV6-AML1 (332-346) PPE Don PPE (Nitrile Gloves, Lab Coat, Goggles) Start->PPE Hood Transfer to Class II BSC or Fume Hood PPE->Hood Recon Reconstitute in Sterile Water (0.1-1.0 mg/mL) Hood->Recon Aliquot Add 5-50% Glycerol & Aliquot Recon->Aliquot Waste Dispose of Vials/Tips as Biohazard/Chemical Waste Recon->Waste Contaminated Materials Store Store at -20°C to -80°C Aliquot->Store

Workflow for the safe reconstitution, handling, and disposal of ETV6-AML1 (332-346) peptide.

References

  • Cancer Antigenic Peptide Database Source: ucl.ac.be URL:[Link]

  • Laboratory Safety Guidelines When Handling Peptides and Research Chemicals Source: continentalpeptides.com URL:[Link]

  • Safe Handling & Lab PPE for Peptides (Compliance-Focused Research Guide) Source: purepeptix.com URL:[Link]

  • Laboratory Biosafety Manual BSL-2 and BSL 2/3 - ORS - NIH Source: nih.gov URL:[Link]

  • CDC Strengthens Laboratory Safety (BMBL 6th Edition) Source: cdc.gov URL:[Link]

Sources

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